CTOP TFA
Description
cyclic somatostatin octapeptide analog with high affinity & selectivity toward mu opioid receptors
Structure
2D Structure
Properties
IUPAC Name |
N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-(3-aminopropyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWYAHWHHNCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H67N11O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103429-31-8 | |
| Record name | Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide basic properties
An In-Depth Technical Guide to the Basic Properties of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (Octreotide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of the synthetic octapeptide Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, commonly known as Octreotide.[1][2] This document details its physicochemical characteristics, pharmacological actions, and the associated signaling pathways, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing complex biological processes.
Physicochemical Properties
Octreotide is a synthetic analog of the natural hormone somatostatin.[1] It is a cyclic octapeptide with a longer half-life than its natural counterpart, making it clinically effective for treating conditions characterized by excessive hormone secretion, such as acromegaly and certain neuroendocrine tumors.[1] The acetate salt of octreotide is a white, crystalline powder that is highly soluble in water at acidic and physiological pH.[3]
Table 1: Physicochemical Data for Octreotide and its Acetate Salt
| Property | Value | Reference |
| Chemical Formula | C49H66N10O10S2 | [1] |
| Molecular Weight | 1019.3 g/mol | [1] |
| IUPAC Name | (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | [2] |
| Synonyms | Octreotide, SMS 201-995 | [2] |
| pKa Values | 7.02 and 10.15 | [3] |
| Water Solubility (Predicted) | 0.0122 mg/mL | [4] |
| logP (Predicted) | 0.42 | [4] |
| Chemical Formula (Acetate Salt) | C53H74N10O14S2 | [2] |
| Molecular Weight (Acetate Salt) | 1139.3 g/mol | [2] |
Pharmacology
Octreotide exerts its pharmacological effects by mimicking the actions of somatostatin. It is a more potent inhibitor of growth hormone, glucagon, and insulin than the natural hormone.[2] Its mechanism of action is centered on its binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors.
Receptor Binding Affinity
Octreotide exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR3 and SSTR5.[5][6] It has low to no affinity for SSTR1 and SSTR4.[5][6] This selective binding profile is crucial for its therapeutic applications.
Table 2: Binding Affinities (IC50, nM) of Octreotide for Human Somatostatin Receptor Subtypes
| Receptor Subtype | IC50 (nM) | Reference |
| SSTR1 | >1000 | [5] |
| SSTR2 | 0.2 - 2.5 | [3] |
| SSTR3 | Moderate Affinity | [5][6] |
| SSTR4 | >1000 | [5] |
| SSTR5 | High Affinity | [5][6] |
Mechanism of Action and Signaling Pathways
Upon binding to its target receptors, primarily SSTR2, octreotide initiates a cascade of intracellular signaling events. This process begins with the activation of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, octreotide's binding to SSTRs can modulate ion channel activity, specifically by opening potassium channels and inhibiting calcium influx.[7] This leads to hyperpolarization of the cell membrane and a reduction in hormone secretion.
The signaling pathway also involves the activation of phosphotyrosine phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules like the regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[8] The inhibition of the PI3K/Akt pathway plays a role in the antiproliferative effects of octreotide.
Experimental Protocols
Determination of Physicochemical Properties
A reversed-phase HPLC (RP-HPLC) method is commonly employed to determine the purity of octreotide and to quantify it in pharmaceutical formulations and biological samples.
-
Column: C18 column (e.g., 4.6 mm x 25 cm, 4 µm packing).
-
Mobile Phase: A gradient of Solution A (0.02% v/v trifluoroacetic acid in water) and Solution B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 40°C.
LC-MS/MS provides a highly sensitive and selective method for quantifying octreotide in plasma or serum.
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate octreotide from the biological matrix.
-
Chromatography: UPLC with a C18 column.
-
Mass Spectrometry: Operated in positive ion mode with monitoring of specific ion transitions for octreotide and an internal standard.
Pharmacological Assays
A competitive radioligand binding assay is used to determine the binding affinity of octreotide to somatostatin receptors.
-
Materials:
-
Cell membranes from cells stably expressing a specific SSTR subtype (e.g., SSTR2).
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14 or [125I-Tyr3]-octreotide).
-
Unlabeled octreotide at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled octreotide.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a gamma counter.
-
The concentration of octreotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
Conclusion
Octreotide is a well-characterized synthetic peptide with potent and selective somatostatin-like activity. Its defined physicochemical properties and well-understood pharmacological profile, particularly its high affinity for SSTR2, have established it as a cornerstone in the management of various endocrine disorders. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development in the field of somatostatin analogs.
References
The Core Mechanism of CTOP Peptide: A Technical Guide for Researchers
An In-depth Examination of a Selective Mu-Opioid Receptor Antagonist
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist of the mu (µ)-opioid receptor (MOR). Its primary mechanism of action involves binding to the MOR with high affinity, thereby preventing both endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine) from binding to and activating the receptor. This blockade effectively inhibits the downstream signaling cascades typically initiated by MOR activation.
Principle of Action: Competitive Antagonism at the Mu-Opioid Receptor
As a competitive antagonist, CTOP binds to the same recognition site on the mu-opioid receptor as endogenous and exogenous agonists. However, upon binding, CTOP does not induce the necessary conformational change in the receptor required for the activation of intracellular signaling pathways. Instead, it occupies the binding site, sterically hindering agonist binding and rendering the receptor inactive. This competitive antagonism is reversible, meaning that a sufficiently high concentration of an agonist can displace CTOP from the receptor and elicit a response.
The selectivity of CTOP for the mu-opioid receptor over other opioid receptor subtypes, such as the delta (δ)- and kappa (κ)-opioid receptors, is a key feature of its pharmacological profile. This selectivity is crucial for its use as a research tool to isolate and study the specific physiological and pathological roles of the mu-opioid receptor system.
Quantitative Analysis of Binding Affinity
The binding affinity of CTOP for opioid receptors is typically quantified using radioligand binding assays. These assays measure the concentration of the peptide required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), which is then used to calculate the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Mu (µ) | [3H]DAMGO | CTOP | 0.96 | |
| Delta (δ) | Not Specified | CTOP | >10,000 | |
| Kappa (κ) | Not Specified | CTOP | >10,000 (inferred) |
Note: While a specific Ki value for the kappa receptor was not found in the direct search results for CTOP, its high selectivity for the mu receptor strongly implies a very low affinity for the kappa receptor, similar to the delta receptor.
Impact on Signal Transduction Pathways
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gαi/o family. By blocking the activation of the MOR, CTOP prevents the subsequent dissociation of the G-protein heterotrimer (Gαβγ) and the ensuing intracellular signaling events.
The primary downstream signaling pathways inhibited by CTOP's antagonism of the MOR include:
-
Inhibition of Adenylate Cyclase: Activated Gαi subunits inhibit the enzyme adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By preventing this, CTOP maintains basal levels of cAMP.
-
Modulation of Ion Channels: The Gβγ subunits released upon agonist binding can directly interact with and modulate the activity of ion channels. Specifically, they activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability. They also inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. CTOP's antagonism prevents these Gβγ-mediated effects.
Signaling Pathway Diagram
Caption: Mu-opioid receptor signaling and its inhibition by CTOP.
Experimental Protocols
The determination of CTOP's binding affinity and mechanism of action relies on established in vitro experimental techniques.
Competition Radioligand Binding Assay
This assay is fundamental to determining the binding affinity (Ki) of an unlabeled compound like CTOP.
Objective: To determine the IC50 and subsequently the Ki of CTOP for the mu-opioid receptor.
Materials:
-
Cell membranes prepared from cells or tissues expressing the mu-opioid receptor.
-
Radiolabeled mu-opioid receptor agonist or antagonist (e.g., [3H]DAMGO or [3H]diprenorphine).
-
CTOP peptide stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the mu-opioid receptor in a suitable buffer and prepare a membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of CTOP to the wells. Include control wells with no CTOP (total binding) and wells with a high concentration of a known non-radiolabeled ligand to determine non-specific binding.
-
Incubation: Add the cell membrane preparation to each well and incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the CTOP concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for a competition radioligand binding assay.
Conclusion
CTOP peptide exerts its mechanism of action as a highly potent and selective competitive antagonist at the mu-opioid receptor. By binding to the receptor without initiating a cellular response, it effectively blocks the actions of opioid agonists. This blockade prevents the inhibition of adenylate cyclase and the modulation of potassium and calcium channels, thereby inhibiting the canonical signaling pathways of the mu-opioid receptor. The high selectivity of CTOP makes it an invaluable tool for elucidating the specific roles of the mu-opioid system in health and disease.
The Selective μ-Opioid Receptor Antagonist: A Technical Guide to Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (CTOP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, a potent and highly selective μ-opioid receptor antagonist commonly known by the acronym CTOP. This document details its chemical identity, quantitative binding data, experimental methodologies for its synthesis and characterization, and its mechanism of action within the context of μ-opioid receptor signaling.
Chemical Identity
IUPAC Name: (4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide[1]
Synonyms: This cyclic peptide is most commonly referred to as CTOP . Other synonyms include:
-
H-D-Phe-c[Cys-Tyr-D-Trp-Orn-Thr-Pen]-Thr-NH2[1]
-
CTOP-NH2[1]
-
CTOPA[1]
-
Cys(2)-Tyr(3)-Orn(5)-Pen(7)-amide[1]
-
Phe-cycl(Cys-Tyr-Trp-Orn-Thr-Pen)Thr-NH2[1]
-
D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-ornithyl-L-threonyl-L-penicillamyl-L-threoninamide (2->7)-disulfide[1]
Quantitative Data: Receptor Binding Affinity
CTOP is distinguished by its high affinity and remarkable selectivity for the μ-opioid receptor (MOR) over the δ-opioid receptor (DOR). This selectivity is a critical attribute for its use as a research tool to isolate and study the specific functions of the μ-opioid system.
| Receptor | Ligand | Ki (nM) | Species | Reference |
| μ-Opioid Receptor (MOR) | CTOP | 0.96 | Rat | [2][3][4] |
| δ-Opioid Receptor (DOR) | CTOP | >10,000 | Rat | [2][3][4] |
Table 1: Competitive Binding Affinity of CTOP for Opioid Receptors. The inhibitory constant (Ki) represents the concentration of CTOP required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CTOP
The synthesis of CTOP, a cyclic octapeptide, is achieved through solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of amino acids into a peptide chain on an insoluble resin support. The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
Methodology:
-
Resin Selection and Preparation: A suitable resin, such as Rink amide resin for a C-terminal amide, is chosen. The resin is swelled in a solvent like N,N-dimethylformamide (DMF) to allow for efficient reaction kinetics.
-
First Amino Acid Attachment: The C-terminal amino acid (Threoninamide) with its α-amino group protected by Fmoc is coupled to the resin.
-
Iterative Deprotection and Coupling: The synthesis proceeds through a series of cycles, each consisting of two key steps:
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of 20% piperidine in DMF, to expose a free amine.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated by a coupling reagent (e.g., HBTU, HATU) and added to the reaction vessel to form a new peptide bond with the free amine on the resin-bound peptide. Excess reagents and byproducts are removed by washing the resin.
-
-
Sequence Elongation: This cycle of deprotection and coupling is repeated for each amino acid in the linear sequence of CTOP (D-Phe, Cys, Tyr, D-Trp, Orn, Thr, Pen).
-
Cyclization: After the linear peptide is assembled, the disulfide bridge between the Cysteine and Penicillamine residues is formed. This is typically achieved through oxidation while the peptide is still attached to the resin or after cleavage.
-
Cleavage and Deprotection: The completed cyclic peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Radioligand Binding Assay for Receptor Affinity Determination
The binding affinity (Ki) of CTOP for the μ-opioid receptor is determined using a competitive radioligand binding assay. This assay measures the ability of the unlabeled ligand (CTOP) to displace a radiolabeled ligand with known affinity for the receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rat) or cells expressing the μ-opioid receptor are homogenized and centrifuged to isolate the cell membranes, which contain the receptors. The final membrane pellet is resuspended in a suitable buffer.
-
Assay Incubation: In a series of tubes, the membrane preparation is incubated with:
-
A fixed concentration of a radiolabeled μ-opioid receptor agonist or antagonist (e.g., [³H]DAMGO).
-
A range of concentrations of the unlabeled competitor ligand (CTOP).
-
-
Equilibrium Binding: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand bound decreases as the concentration of the competing unlabeled ligand (CTOP) increases. The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value for CTOP is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and Kd (dissociation constant) of the radioligand.
Signaling Pathways and Logical Relationships
μ-Opioid Receptor Signaling Pathway Antagonism by CTOP
The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist (e.g., morphine, endorphins), it initiates a signaling cascade that leads to analgesia and other physiological effects. CTOP, as a competitive antagonist, binds to the μ-opioid receptor but does not activate it. Instead, it blocks agonists from binding, thereby inhibiting the downstream signaling pathway.
Caption: Antagonism of the μ-opioid receptor signaling pathway by CTOP.
Experimental Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: General workflow for the solid-phase peptide synthesis of CTOP.
Logical Relationships of CTOP's Properties
The following diagram outlines the logical connection between the chemical nature of CTOP and its biological function.
Caption: Logical flow from CTOP's structure to its application.
References
CTOP: A Comprehensive Technical Guide to a Selective Mu-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP, a synthetic octapeptide, stands as a cornerstone tool in opioid research due to its high potency and remarkable selectivity as a competitive antagonist for the mu-opioid receptor (MOR). Its chemical structure, H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, confers a conformational rigidity that allows for its specific interaction with the MOR, making it an invaluable asset for elucidating the physiological and pathological roles of this receptor subtype. This technical guide provides an in-depth overview of CTOP, including its chemical properties, binding profile, mechanism of action, and detailed experimental protocols for its use in key in vitro and in vivo assays.
Chemical and Physical Properties
CTOP is a cyclic peptide with a molecular weight of 1062.3 g/mol .[1] Its structure contains a disulfide bond between the cysteine and penicillamine residues, which is crucial for its high affinity and selectivity for the mu-opioid receptor.[2]
| Property | Value |
| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ |
| Molecular Weight | 1062.3 g/mol |
| IUPAC Name | (4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
| Solubility | Soluble in water |
| Physical Appearance | White solid |
Binding Affinity and Selectivity
CTOP exhibits a high affinity for the mu-opioid receptor and exceptional selectivity over other opioid receptor subtypes, namely the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). This selectivity is a key attribute that allows researchers to specifically probe the functions of the MOR.
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| Mu (µ) | 0.96 |
| Delta (δ) | > 10,000 |
| Kappa (κ) | > 10,000 |
Data compiled from multiple sources indicating high selectivity for the mu-opioid receptor.
Mechanism of Action
CTOP functions as a competitive antagonist at the mu-opioid receptor. This means that it binds to the same site on the receptor as endogenous and exogenous opioid agonists but does not activate the receptor. By occupying the binding site, CTOP prevents agonists from binding and initiating the downstream signaling cascade.
The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it typically activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. CTOP blocks these effects by preventing the initial agonist-receptor interaction.
Signaling Pathway Blockade by CTOP
Experimental Protocols
Radioligand Binding Assay for Mu-Opioid Receptor
This assay is used to determine the binding affinity (Ki) of CTOP for the mu-opioid receptor. It involves competing the binding of a radiolabeled MOR agonist or antagonist with unlabeled CTOP.
Materials:
-
Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells)
-
Radioligand: [³H]DAMGO (a selective MOR agonist)
-
Unlabeled CTOP
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of unlabeled CTOP.
-
In a microcentrifuge tube, add 100 µL of cell membranes, 50 µL of [³H]DAMGO (at a final concentration close to its Kd), and 50 µL of either binding buffer (for total binding), a high concentration of a non-radiolabeled MOR ligand like naloxone (for non-specific binding), or the various dilutions of CTOP.
-
Incubate the tubes at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of CTOP. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the ability of a ligand to activate G-proteins coupled to a receptor. As an antagonist, CTOP will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the mu-opioid receptor
-
[³⁵S]GTPγS
-
GTPγS Binding Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
GDP (10 µM final concentration)
-
MOR agonist (e.g., DAMGO)
-
Unlabeled CTOP
-
Scintillation cocktail and counter
Procedure:
-
Prepare dilutions of CTOP.
-
In a microplate, add cell membranes, GDP, and the MOR agonist (at its EC₅₀ concentration).
-
Add the various dilutions of CTOP to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity using a scintillation counter.
-
CTOP's inhibitory effect on agonist-stimulated [³⁵S]GTPγS binding will be observed as a decrease in radioactivity.
In Vivo Tail-Flick Test
This is a common behavioral assay to assess the analgesic effects of opioids. CTOP is used to antagonize the analgesic effects of an opioid agonist.
Materials:
-
Mice or rats
-
Tail-flick analgesia meter (radiant heat source)
-
Opioid agonist (e.g., morphine)
-
CTOP
-
Vehicle (e.g., saline)
Procedure:
-
Acclimate the animals to the testing apparatus.
-
Determine the baseline tail-flick latency by applying a radiant heat source to the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Administer CTOP (e.g., via intracerebroventricular injection) at a predetermined time before the agonist.
-
Administer the opioid agonist (e.g., morphine, subcutaneously).
-
At various time points after agonist administration (e.g., 15, 30, 60 minutes), measure the tail-flick latency.
-
A successful antagonism by CTOP will be demonstrated by a reduction in the analgesic effect of morphine, meaning the tail-flick latencies will be closer to the baseline compared to animals that received only morphine.
References
Structure-activity relationship of CTOP and its analogs
An in-depth technical guide on the structure-activity relationship of CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) and its analogs, designed for researchers, scientists, and drug development professionals.
Abstract
CTOP, a cyclic octapeptide, is a cornerstone pharmacological tool renowned for its high potency and selectivity as a μ-opioid receptor (MOR) antagonist.[1] Its constrained cyclic structure, formed by a disulfide bridge between Cys² and Pen⁷, provides a rigid scaffold that has been extensively studied to elucidate the molecular interactions governing MOR binding and function. Understanding the structure-activity relationship (SAR) of CTOP is critical for the rational design of novel opioid receptor ligands, including potent antagonists for research, and potentially, new therapeutics with tailored properties. This guide provides a comprehensive overview of the SAR of CTOP and its key analogs, details the experimental protocols used for their evaluation, and visualizes the associated signaling pathways and workflows.
The CTOP Scaffold: A Potent and Selective MOR Antagonist
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂) is a somatostatin analog that was found to be a highly selective antagonist for the μ-opioid receptor.[2][3] Its high affinity for the MOR, coupled with significantly lower affinity for δ and κ opioid receptors, makes it an invaluable tool for isolating and studying MOR-mediated effects both in vitro and in vivo.[1]
The primary structure and key features of CTOP include:
-
An eight-amino-acid cyclic structure.
-
A disulfide bridge between the Cysteine at position 2 and the Penicillamine (Pen) at position 7. This cyclization is crucial for imposing conformational rigidity, which is believed to pre-organize the peptide into a conformation favorable for receptor binding and contributes to its high affinity and stability.[4]
-
D-amino acids at positions 1 (D-Phe) and 4 (D-Trp), which enhance stability against proteolytic degradation.[4]
-
A C-terminal amide (Thr-NH₂), a common modification in bioactive peptides that increases stability and mimics the charge of a subsequent peptide bond.
The binding affinity of CTOP for the μ-opioid receptor is in the low nanomolar to sub-nanomolar range, while its affinity for the δ-opioid receptor is several thousand-fold lower.[2]
| Compound | μ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | Selectivity (DOR Kᵢ / MOR Kᵢ) |
| CTOP | 0.96 - 2.8 | > 10,000 | > 3,500 - 10,000 |
Data compiled from references:[1][4]
Structure-Activity Relationship (SAR) of CTOP Analogs
Systematic modification of the CTOP structure has revealed critical insights into the residues and conformations required for high-affinity MOR binding and antagonism.
Key SAR Insights Diagram
Caption: Key SAR takeaways for the CTOP peptide scaffold.
Quantitative SAR Data for CTOP Analogs
The following table summarizes the binding affinities and selectivities of key CTOP analogs, highlighting the impact of specific amino acid substitutions.
| Analog | Position | Modification | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (DOR/MOR) | Key Finding |
| CTOP | 5 | Ornithine (Orn) | ~1-2 | >10,000 | >5,000 | Parent compound, high affinity and selectivity. |
| CTAP | 5 | Arginine (Arg) | ~1-3 | >10,000 | >3,000 | Substitution with another basic residue retains high MOR affinity and selectivity.[3] |
| [Trp⁴,Arg⁵]CTOP | 4, 5 | L-Trp, Arg | >100 | >10,000 | - | D-configuration at position 4 is critical for high affinity. |
| OL-CTOP | N/A | Bicyclic analog | - | - | - | A novel bicyclic analog designed for improved stability and brain penetration.[4] |
Note: This table is illustrative. Finding a comprehensive, directly comparable dataset for a wide range of analogs is challenging due to variations in experimental conditions across different studies.
The primary takeaway from SAR studies is the critical importance of the basic, positively charged residue at position 5 (Ornithine). Replacing it with another basic amino acid like Arginine (to create CTAP) results in a similarly potent and selective MOR antagonist.[3] This suggests a key electrostatic interaction between this position and a negatively charged residue within the MOR binding pocket. The aromatic residues at positions 1, 3, and 4 also play significant roles in receptor binding, likely through hydrophobic and aromatic stacking interactions.
Signaling Pathway of the μ-Opioid Receptor
The μ-opioid receptor is a canonical G-protein coupled receptor (GPCR). Its activation by an agonist (e.g., morphine, DAMGO) initiates a downstream signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release. CTOP, as a competitive antagonist, binds to the receptor but does not activate it, thereby blocking the effects of agonists.
MOR Signaling Pathway (Antagonized by CTOP)
Caption: Agonist vs. Antagonist action at the μ-opioid receptor.
Mechanism of Action:
-
Agonist Binding: An agonist binds to the MOR, inducing a conformational change.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).
-
Downstream Effects: The dissociated Gαᵢ/ₒ and Gβγ subunits mediate downstream effects:
-
Inhibition of Adenylyl Cyclase: Gαᵢ/ₒ inhibits adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Modulation: Gβγ subunits directly interact with ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and the activation of G-protein-gated inwardly rectifying K⁺ channels (causing hyperpolarization).
-
-
Antagonist Action: CTOP binds to the same site as the agonist but does not induce the conformational change necessary for G-protein activation, thereby blocking all downstream signaling.
Experimental Protocols for SAR Evaluation
The characterization of CTOP and its analogs relies on a tiered approach, moving from in vitro binding and functional assays to in vivo models of opioid action.
General Experimental Workflow
Caption: Standard workflow for opioid peptide drug discovery.
In Vitro Protocols
Radioligand Binding Assay (for Affinity - Kᵢ) This assay measures the affinity of a compound (like CTOP) for a receptor by quantifying its ability to displace a known radiolabeled ligand.
-
Membrane Preparation: Brain tissue (e.g., rat brain) or cells expressing the target receptor (e.g., MOR-CHO cells) are homogenized in a buffer and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Incubation: A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (CTOP or analog).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
GTPγS Binding Assay (for Functional Activity) This assay measures the functional consequence of receptor activation—the binding of GTP to the G-protein. It can distinguish between agonists, partial agonists, and antagonists.
-
Assay Components: The assay includes receptor-containing membranes, the test compound, and a non-hydrolyzable GTP analog labeled with a radioisotope, [³⁵S]GTPγS.
-
Incubation:
-
To measure agonist activity, membranes are incubated with varying concentrations of the test compound. Agonists will stimulate the binding of [³⁵S]GTPγS.
-
To measure antagonist activity, membranes are incubated with a fixed concentration of a known agonist (like DAMGO) in the presence of varying concentrations of the test compound (CTOP). Antagonists will inhibit the agonist-stimulated [³⁵S]GTPγS binding.
-
-
Separation and Quantification: Similar to the binding assay, bound [³⁵S]GTPγS is separated from unbound via filtration and quantified by scintillation counting.
-
Data Analysis: For antagonists, the IC₅₀ value for the inhibition of agonist-stimulated binding is determined. This provides a measure of the antagonist's potency.
In Vivo Protocols
Rat Warm-Water Tail-Withdrawal Assay (for Antinociception) This is a standard in vivo model to assess the analgesic (or anti-analgesic) effects of opioid compounds.[5]
-
Acclimatization: Rats are gently restrained, and their tails are marked. They are allowed to acclimate to the testing environment.
-
Baseline Measurement: The distal portion of the tail is immersed in a constant temperature water bath (e.g., 55°C), and the latency to flick or withdraw the tail is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
Drug Administration:
-
To test the antagonist effect of CTOP, the animal is pre-treated with CTOP (often via intracerebroventricular injection due to poor blood-brain barrier penetration).[4]
-
After a set pre-treatment time, a standard dose of an agonist (e.g., morphine) is administered.
-
-
Post-Treatment Measurement: At various time points after agonist administration, the tail-withdrawal latency is measured again.
-
Data Analysis: The antagonist's effect is quantified by its ability to block or reverse the increase in tail-withdrawal latency produced by the agonist. Dose-response curves can be generated to determine the antagonist's potency in vivo.[5]
Conclusion
The structure-activity relationship of CTOP has been extensively mapped, revealing that its potent and selective μ-opioid antagonism is governed by a combination of conformational rigidity and specific pharmacophoric features, most notably the basic residue at position 5. This deep understanding has not only solidified CTOP's role as an essential research tool but also provides a robust framework for the design of new peptide-based opioid ligands. Future directions may focus on modifying the CTOP scaffold to improve pharmacokinetic properties, such as blood-brain barrier permeability, to develop systemically active antagonists or novel biased ligands.
References
- 1. CTOP | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
- 2. [3H]-[H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2] ([3H]CTOP), a potent and highly selective peptide for mu opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Profile of a Potent μ-Opioid Receptor Antagonist: Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (CTOP)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, commonly known as CTOP, is a potent and highly selective antagonist of the μ-opioid receptor (MOR). This cyclic octapeptide has been instrumental in elucidating the physiological and behavioral roles of the MOR system. This technical guide provides a comprehensive overview of the in vivo effects of CTOP, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Core Compound Properties
CTOP is a synthetic peptide analog of somatostatin. Its structure confers high affinity and selectivity for the μ-opioid receptor.
| Property | Value | Reference |
| Molecular Weight | 1062.28 g/mol | |
| Molecular Formula | C₅₀H₆₇N₁₁O₁₁S₂ | |
| Sequence | D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂ (Disulfide bridge: Cys²-Pen⁷) | |
| CAS Number | 103429-31-8 |
Quantitative In Vivo Pharmacology
CTOP's primary in vivo action is the competitive antagonism of the μ-opioid receptor. This has been demonstrated across a range of behavioral and physiological assays.
Receptor Binding Affinity
The selectivity of CTOP for the μ-opioid receptor over the δ-opioid receptor is a key characteristic.
| Receptor | Kᵢ (nM) | Reference |
| μ-opioid receptor | 0.96 | |
| δ-opioid receptor | >10,000 |
Antagonism of Morphine-Induced Effects
CTOP effectively blocks the central effects of morphine, a classic μ-opioid receptor agonist.
| Effect | Animal Model | Route of Administration | CTOP Dose | Outcome | Reference |
| Analgesia (Hot Plate Test) | Mouse | Intracerebroventricular (i.c.v.) | 0-0.5 nmol | Dose-dependent antagonism of morphine-induced analgesia. | [1] |
| Hypermotility | Mouse | i.c.v. | Not specified | Antagonism of morphine-induced hypermotility. | [2] |
Induction of Withdrawal in Morphine-Dependent Animals
In subjects with physical dependence on morphine, CTOP can precipitate withdrawal symptoms.
| Effect | Animal Model | Route of Administration | CTOP Dose | Outcome | Reference |
| Hypothermia & Weight Loss | Mouse | i.c.v. | 0-2 nmol | Dose-dependent induction of withdrawal hypothermia and loss of body weight. | [1][2] |
Effects on Locomotor Activity and Dopamine Levels
Independent of opioid agonists, CTOP can modulate motor activity and neurotransmitter levels.
| Effect | Animal Model | Route of Administration | CTOP Dose | Outcome | Reference |
| Locomotor Activity | Rat | Intra-Ventral Tegmental Area (VTA) | 0-1.5 nmol per side | Dose-dependent enhancement of locomotor activity. | [1] |
| Dopamine Levels | Rat | Intra-VTA | 0-1.5 nmol per side | Enhancement of extracellular dopamine levels in the nucleus accumbens. | [1] |
Detailed Experimental Protocols
The following protocols provide a framework for the in vivo characterization of CTOP.
Intracerebroventricular (i.c.v.) Injection in Mice
This procedure allows for the direct central administration of CTOP.
Materials:
-
Stereotaxic frame for mice
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe (10 μL) with a 26-gauge needle
-
Surgical drill
-
CTOP solution dissolved in sterile saline
-
Animal warming pad
Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).[3]
-
Secure the mouse in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma as a reference point.
-
Drill a small hole through the skull at the desired coordinates for lateral ventricle injection (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).
-
Lower the Hamilton syringe needle to a depth of approximately 3 mm from the skull surface.[4]
-
Infuse the desired volume of CTOP solution (typically 1-5 μL) over 1-2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
Place the mouse on a warming pad until it recovers from anesthesia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. Rodent intracerebroventricular AAV injections [protocols.io]
- 4. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of CTOP Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective synthetic octapeptide antagonist of the μ-opioid receptor (MOR). Its high affinity and selectivity have established it as a critical tool in pharmacological research for investigating the physiological and pathological roles of the MOR. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of CTOP, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Pharmacodynamics
The primary mechanism of action of CTOP is its competitive antagonism at the μ-opioid receptor. By binding to the receptor, it blocks the binding of endogenous and exogenous opioid agonists, thereby inhibiting their downstream signaling effects.
Receptor Binding Affinity
CTOP exhibits high affinity and selectivity for the μ-opioid receptor over other opioid receptor subtypes. This selectivity is crucial for its use in isolating the effects of MOR-mediated signaling.
| Receptor Subtype | Ligand | K i (nM) | Species | Tissue Source | Reference |
| μ-opioid | CTOP | 0.96 | Rat | Brain | |
| δ-opioid | CTOP | >10,000 | Rat | Brain |
Table 1: Receptor Binding Affinity of CTOP
In Vitro and In Vivo Effects
CTOP has been demonstrated to antagonize the effects of μ-opioid agonists in a variety of in vitro and in vivo models.
| Experimental Model | Effect of CTOP | Notes |
| Mouse tail-flick test | Antagonizes morphine-induced analgesia | A classic test for nociception. |
| Mouse hot-plate test | Blocks the analgesic effect of morphine | Measures the response to a thermal stimulus. |
| Rat brain slices | Increases K+ currents in locus ceruleus neurons | This effect may be independent of the μ-opioid receptor. |
| In vivo microdialysis in rats | Enhances extracellular dopamine levels in the nucleus accumbens | Suggests a role for MOR in modulating the reward pathway. |
| Morphine-dependent mice | Induces withdrawal symptoms (e.g., hypothermia, weight loss) | Demonstrates antagonism of chronic opioid effects. |
Table 2: Summary of In Vitro and In Vivo Pharmacodynamic Effects of CTOP
Pharmacokinetics
Detailed pharmacokinetic data for CTOP, such as a specific plasma half-life, clearance rate, and volume of distribution, are not extensively reported in publicly available literature. This is common for research-specific peptides. However, based on the general properties of peptides, certain pharmacokinetic characteristics can be inferred.
Peptides are typically characterized by:
-
Poor oral bioavailability: They are susceptible to enzymatic degradation in the gastrointestinal tract.
-
Short plasma half-life: They are rapidly cleared from circulation by proteases.[1][2][3]
-
Limited blood-brain barrier (BBB) penetration: Their size and hydrophilicity generally restrict their passage into the central nervous system.[1]
Due to these properties, CTOP is most effective when administered directly into the central nervous system (e.g., intracerebroventricularly) for neuroscience research.[1] Efforts have been made to improve the delivery of CTOP to the brain, such as the development of the bicyclic peptide OL-CTOP for intranasal administration, which shows improved stability and CNS penetration.[1]
| Parameter | Value | Species | Route of Administration | Notes |
| Plasma Half-life | Not Reported | - | - | Expected to be short due to proteolytic degradation. |
| Clearance | Not Reported | - | - | Likely cleared rapidly by peptidases in plasma and tissues. |
| Volume of Distribution | Not Reported | - | - | Expected to be low, with limited distribution outside the vascular compartment. |
| Blood-Brain Barrier Penetration | Poor | - | Systemic | Requires direct CNS administration for central effects. |
Table 3: Pharmacokinetic Parameters of CTOP (Inferred)
Experimental Protocols
Competitive Radioligand Binding Assay for μ-Opioid Receptor
This protocol describes a method to determine the binding affinity (Ki) of CTOP for the μ-opioid receptor using a competitive binding assay with the radiolabeled agonist [3H]-DAMGO.
Materials:
-
Rat brain tissue (cortex or whole brain minus cerebellum)
-
[3H]-DAMGO (specific activity ~50 Ci/mmol)
-
CTOP peptide
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled opioid (e.g., 10 µM naloxone) for non-specific binding.
-
50 µL of various concentrations of CTOP (e.g., 10^-12 to 10^-5 M).
-
50 µL of [3H]-DAMGO (final concentration ~1 nM).
-
100 µL of the prepared brain membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B filters pre-soaked in wash buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the CTOP concentration.
-
Determine the IC50 value (the concentration of CTOP that inhibits 50% of the specific binding of [3H]-DAMGO).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of CTOP Antagonism of Morphine-Induced Analgesia (Hot-Plate Test)
This protocol outlines a method to evaluate the antagonist effect of CTOP on morphine-induced analgesia in mice using the hot-plate test.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Morphine sulfate
-
CTOP peptide
-
Saline solution (0.9% NaCl)
-
Hot-plate apparatus (maintained at 55 ± 0.5°C)
Procedure:
-
Acclimation:
-
Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Handle the mice for several days prior to the experiment to reduce stress.
-
-
Baseline Latency:
-
Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping).
-
A cut-off time of 30-45 seconds is used to prevent tissue damage.
-
Only mice with a baseline latency of 10-15 seconds are used in the study.
-
-
Drug Administration:
-
Divide the mice into groups (e.g., Saline + Saline, Saline + Morphine, CTOP + Morphine).
-
Administer CTOP (e.g., 1 mg/kg, intraperitoneally) or saline 15 minutes before the morphine injection.
-
Administer morphine (e.g., 10 mg/kg, subcutaneously) or saline.
-
-
Testing:
-
At various time points after the morphine injection (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and measure the response latency.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each mouse at each time point using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
μ-Opioid Receptor Signaling Pathway Antagonism by CTOP
Caption: Antagonism of the μ-opioid receptor signaling pathway by CTOP.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine CTOP affinity.
Experimental Workflow for In Vivo Antagonism Study (Hot-Plate Test)
Caption: Workflow for an in vivo study of CTOP's antagonism of morphine-induced analgesia.
Conclusion
CTOP remains an indispensable tool for opioid research due to its high potency and selectivity as a μ-opioid receptor antagonist. While detailed pharmacokinetic data in the public domain is limited, its pharmacodynamic profile is well-characterized. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret studies involving this important pharmacological agent. Further research into peptide delivery systems may enhance the therapeutic potential of CTOP and similar peptides by overcoming their inherent pharmacokinetic challenges.
References
- 1. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
CTOP Peptide: An In-depth Guide to its Biological Functions and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-terminal octapeptide, D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP), is a potent and highly selective antagonist of the mu-opioid receptor (MOR). Its high affinity and selectivity have established it as an invaluable tool in opioid research, enabling the elucidation of the physiological and pathological roles of the MOR. This technical guide provides a comprehensive overview of the biological functions of the CTOP peptide, the signaling pathways it modulates, and detailed methodologies for its use in key experiments.
Core Biological Function: Mu-Opioid Receptor Antagonism
CTOP's primary and most well-characterized biological function is its competitive and selective antagonism of the mu-opioid receptor. The MOR, a G protein-coupled receptor (GPCR), is the primary target for opioid drugs such as morphine and is endogenously activated by endorphins. By binding to the MOR, CTOP blocks the binding of both endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascades that mediate the effects of opioids.
Quantitative Data on CTOP Activity
The potency and selectivity of CTOP have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity and Functional Antagonism of CTOP
| Assay Type | Agonist Challenged | Preparation | Species | IC50 / Ki | Citation |
| Radioligand Binding | [3H]DAMGO | Brain Membranes | Rat | Ki = 1.3 nM | [1] |
| GTPγS Binding | DAMGO | CHO-hMOR Cells | Human | IC50 = 2.5 nM | [2] |
| cAMP Accumulation | Morphine | HEK293-MOR Cells | Human | IC50 = 3.2 nM | [3] |
Table 2: In Vivo Antagonism of Opioid-Induced Effects by CTOP
| Assay Type | Opioid Agonist | Route of Administration | Species | Effective Dose Range (CTOP) | Citation |
| Hot Plate Test | Morphine | i.c.v. | Mouse | 10 - 100 ng | [4] |
| Tail-Flick Test | Morphine | i.c.v. | Rat | 1 - 10 nmol | [5] |
| Conditioned Place Preference | Morphine | i.c.v. | Rat | 1 nmol | [6] |
Signaling Pathways Modulated by CTOP
As a MOR antagonist, CTOP's effects on signaling pathways are primarily through the blockade of agonist-induced signaling. The MOR canonically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
G-Protein Coupling and Downstream Effectors
By preventing agonist binding, CTOP inhibits the dissociation of the Gαi/o subunit from the Gβγ dimer, thereby preventing the following downstream events:
-
Inhibition of Adenylyl Cyclase: CTOP blocks the agonist-induced inhibition of adenylyl cyclase, thus preventing the decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: CTOP prevents the Gβγ-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
MAPK Pathway: The MOR can signal through the MAPK pathway, including the extracellular signal-regulated kinase (ERK). CTOP blocks agonist-induced ERK phosphorylation.
Caption: CTOP blocks opioid agonist-induced Gi/o protein signaling at the mu-opioid receptor.
β-Arrestin Pathway
In addition to G-protein signaling, MOR activation can lead to the recruitment of β-arrestins. This process is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling. CTOP, by preventing agonist binding, also blocks the recruitment of β-arrestin to the MOR.
Caption: CTOP prevents opioid agonist-induced β-arrestin recruitment and subsequent signaling.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the CTOP peptide.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity of a test compound for the MOR using [3H]DAMGO as the radioligand and CTOP as a reference competitor.
Materials:
-
Membrane preparation from cells or tissues expressing MORs
-
[3H]DAMGO (radiolabeled MOR agonist)
-
CTOP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled naloxone (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of CTOP and the test compound.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Membrane preparation, [3H]DAMGO, and assay buffer.
-
Non-specific binding wells: Membrane preparation, [3H]DAMGO, and a saturating concentration of naloxone.
-
Competition wells: Membrane preparation, [3H]DAMGO, and varying concentrations of CTOP or the test compound.
-
-
Incubate at 25°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine IC50 values.
References
- 1. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Mu-Opioid Receptor Antagonist CTOP: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) is a potent and highly selective competitive antagonist of the mu (µ)-opioid receptor (MOR). Its high affinity and selectivity for the MOR over other opioid receptor subtypes, such as delta (δ) and kappa (κ), have made it an invaluable tool in neuroscience research. CTOP is a cyclic octapeptide analog of somatostatin. This technical guide provides an in-depth overview of the research applications of CTOP in neuroscience, focusing on its use in elucidating the role of the MOR in various physiological and pathological processes. We present quantitative data on its binding affinity and in vivo effects, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.
Data Presentation
Table 1: In Vitro Binding Affinity of CTOP for Opioid Receptors
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Mu (µ) | [3H]DAMGO | Rat brain homogenates | 1.2 | [1] |
| Mu (µ) | CTOP | Not Specified | 0.96 | [2] |
| Delta (δ) | CTOP | Not Specified | >10,000 | [2] |
Note: A lower Ki value indicates a higher binding affinity. The data clearly demonstrates CTOP's high selectivity for the mu-opioid receptor.
Table 2: In Vivo Effects of CTOP on Morphine-Induced Behaviors
| Animal Model | Administration Route | CTOP Dose | Morphine Challenge | Behavioral Assay | Effect of CTOP | Reference |
| Mouse | Intracerebroventricular (ICV) | 0-0.5 nmol | Not Specified | Analgesia | Dose-dependent antagonism of morphine-induced analgesia | [3] |
| Mouse | Intracerebroventricular (ICV) | 0-2 nmol | Not Specified | Morphine Withdrawal | Dose-dependent induction of withdrawal hypothermia and weight loss in morphine-dependent animals | [3] |
| Rat | Intra-Ventral Tegmental Area (Intra-VTA) | 0.015, 0.15, 1.5 nmol/side | Not Applicable | Locomotor Activity | Dose-dependent increase in locomotor activity | [3] |
Table 3: Effect of Intra-VTA CTOP on Dopamine Levels in the Nucleus Accumbens
| Animal Model | CTOP Dose (Intra-VTA) | Effect on Extracellular Dopamine | Reference |
| Rat | 0-1.5 nmol per side | Enhancement | [3] |
Experimental Protocols
Intracerebroventricular (ICV) Injection in Mice
Objective: To administer CTOP directly into the ventricular system of the mouse brain to study its central effects.
Materials:
-
CTOP
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Suturing material
Procedure:
-
Dissolve CTOP in sterile saline or aCSF to the desired concentration.
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma, the intersection of the sagittal and coronal sutures.
-
Based on a mouse brain atlas, determine the coordinates for the lateral ventricle. A typical coordinate from bregma is: AP -0.2 mm, ML ±1.0 mm, DV -2.5 mm.
-
Drill a small hole at the determined coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the CTOP solution at a slow rate (e.g., 0.5 µL/min) to avoid tissue damage. The total volume is typically 1-5 µL.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and allow the animal to recover in a warm environment.
Intra-Ventral Tegmental Area (Intra-VTA) Microinjection in Rats
Objective: To specifically target the VTA with CTOP to investigate the role of MORs in this brain region on reward and motivation.
Materials:
-
CTOP
-
Sterile saline or aCSF
-
Anesthetic
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinfusion pump
-
Surgical tools
-
Dental cement
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula aimed at the VTA using coordinates from a rat brain atlas (e.g., AP -5.6 mm, ML ±0.7 mm, DV -7.8 mm from bregma).
-
Secure the cannula to the skull with dental cement and insert a dummy cannula to maintain patency.
-
Allow the animal to recover for at least one week.
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the injection cannula, which extends slightly beyond the guide cannula, into the VTA.
-
Connect the injection cannula to a microinfusion pump and infuse the CTOP solution (e.g., 0.5 µL per side over 1 minute).
-
After infusion, leave the injector in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula and return the rat to its home cage.
Mandatory Visualization
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling cascade and the antagonistic action of CTOP.
Experimental Workflow: Investigating CTOP's Effect on Morphine-Induced Locomotor Activity
Caption: Workflow for assessing CTOP's antagonism of morphine-induced hyperlocomotion.
Conclusion
CTOP remains a cornerstone in the pharmacological toolbox for neuroscience research. Its high selectivity for the mu-opioid receptor allows for the precise dissection of MOR-mediated functions in the central nervous system. The data and protocols presented in this guide are intended to facilitate the design and execution of rigorous experiments aimed at furthering our understanding of opioid signaling in health and disease. As research into the complexities of opioid pharmacology continues, selective antagonists like CTOP will undoubtedly play a crucial role in the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synaptic Overflow of Dopamine in the Nucleus Accumbens Arises from Neuronal Activity in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Release in the Nucleus Accumbens Core Encodes the General Excitatory Components of Learning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CTOP in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP is a potent and highly selective antagonist for the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[1] Its high affinity and selectivity make it an invaluable tool in pharmacological research for characterizing the μ-opioid receptor, screening new opioid compounds, and studying the physiological roles of the endogenous opioid system. This document provides detailed protocols for utilizing CTOP in competitive binding assays, a fundamental technique for determining the affinity of unlabeled compounds for a specific receptor.
Principle of Competitive Binding Assays
Competitive binding assays are based on the principle of competition between a labeled ligand (radioligand) with a known affinity and an unlabeled test compound for a finite number of receptors. By measuring the displacement of the radioligand by increasing concentrations of the test compound (in this case, CTOP or other unlabeled ligands), the inhibitory constant (Ki) of the test compound can be determined. The Ki value represents the affinity of the compound for the receptor.
Data Presentation
The binding affinity of CTOP and other common opioid ligands for the μ-opioid receptor is summarized in the table below. These values are typically determined through competitive binding assays using a radiolabeled ligand such as [³H]DAMGO.
| Compound | Receptor | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| CTOP | μ-opioid | [³H]DAMGO | 0.96 | - | [1] |
| δ-opioid | >10,000 | - | [1] | ||
| DAMGO | μ-opioid | [³H]DAMGO | 1.7 - 3.9 | - | [2] |
| Morphine | μ-opioid | [³H]DAMGO | 1.2 | - | [3] |
| Naloxone | μ-opioid | [³H]DAMGO | 1.5 - 5.9 | - | [4] |
| Sufentanil | μ-opioid | [³H]-DAMGO | 0.138 | [4] | |
| Fentanyl | μ-opioid | [³H]-DAMGO | 1.346 | [5] | |
| Buprenorphine | μ-opioid | [³H]-DAMGO | < 1 | [5] |
Note: Kᵢ (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are key parameters in competitive binding assays. The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation and is an indicator of the affinity of the competing ligand. A lower Kᵢ value signifies a higher binding affinity.
Experimental Protocols
Preparation of Cell Membranes Expressing μ-Opioid Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells).
Materials:
-
CHO-K1 cells stably expressing human μ-opioid receptor
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Scraper
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
High-speed refrigerated centrifuge
-
Dounce homogenizer
-
Bradford assay reagents for protein quantification
Procedure:
-
Culture CHO-K1 cells expressing the μ-opioid receptor to confluency in appropriate culture flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS.
-
Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Microplate-Based Competitive Radioligand Binding Assay
This protocol details a competitive binding assay in a 96-well microplate format using [³H]DAMGO as the radioligand.
Materials:
-
μ-opioid receptor membrane preparation
-
[³H]DAMGO (specific activity ~40-60 Ci/mmol)
-
CTOP (or other unlabeled competitor)
-
Naloxone (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Multi-channel pipette
-
Plate shaker
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
On ice, prepare serial dilutions of CTOP (or other test compounds) in Assay Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a solution of [³H]DAMGO in Assay Buffer at a concentration approximately equal to its K_d for the μ-opioid receptor (typically around 1-2 nM).
-
Prepare a solution of Naloxone at a high concentration (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Plate Preparation (Total volume per well = 200 µL):
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Naloxone.
-
Competition wells: Add 50 µL of the corresponding CTOP serial dilution.
-
-
Add 50 µL of the [³H]DAMGO solution to all wells.
-
Add 100 µL of the diluted μ-opioid receptor membrane preparation (typically 10-20 µg of protein per well) to all wells.
-
Incubation:
-
Seal the plate and incubate at 25°C for 60-90 minutes with gentle shaking.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filter discs to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal curve.
-
-
Determine IC₅₀:
-
The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis in software such as GraphPad Prism.
-
-
Calculate Kᵢ:
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Caption: μ-Opioid Receptor Signaling Pathway
Caption: Competitive Binding Assay Workflow
References
- 1. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of CTOP
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective antagonist of the μ-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool for in vivo animal studies aimed at elucidating the role of the μ-opioid system in various physiological and pathological processes, including pain, addiction, and mood disorders. Due to its peptidic nature, CTOP does not readily cross the blood-brain barrier, necessitating direct administration into the central nervous system (CNS) for most applications.[1] This document provides detailed application notes and protocols for the in vivo administration of CTOP in animal models, focusing on common administration routes and relevant behavioral assays.
Data Presentation
In Vivo Administration Parameters for CTOP
| Parameter | Route of Administration | Animal Model | Dosage Range | Vehicle | Primary Application | Reference |
| Dosage | Intracerebroventricular (i.c.v.) | Mouse | 0.001 - 2 nmol | Artificial Cerebrospinal Fluid (aCSF) or Saline | Antagonism of morphine-induced analgesia and hypermotility; Induction of withdrawal symptoms. | [2] |
| Intra-Ventral Tegmental Area (intra-VTA) | Rat/Mouse | 0.5 - 1.5 nmol per side | aCSF or Saline | Investigation of dopamine release and locomotor activity. | [2] | |
| Volume | i.c.v. (mouse) | Mouse | 1 - 5 µL | aCSF or Saline | Bolus injection into the lateral ventricle. | [3][4] |
| intra-VTA (rat) | Rat | 0.125 - 0.5 µL per side | aCSF or Saline | Microinjection into a specific brain region. | [5] |
Signaling Pathways
CTOP Mechanism of Action: Antagonism of the μ-Opioid Receptor
CTOP exerts its effects by competitively binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR). In its natural state, the μ-opioid receptor is activated by endogenous opioids (e.g., endorphins) or exogenous agonists (e.g., morphine). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the opening of inwardly rectifying potassium channels, and the closing of voltage-gated calcium channels. The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, leading to analgesia and other opioid-mediated effects. CTOP, as an antagonist, binds to the receptor but does not activate it, thereby preventing both endogenous and exogenous agonists from binding and initiating the signaling cascade.
Caption: CTOP antagonism of the μ-opioid receptor signaling pathway.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection of CTOP in Mice
Objective: To administer CTOP directly into the cerebral ventricles for widespread distribution within the CNS.
Materials:
-
CTOP peptide
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 27-32 gauge needle
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, drill, sutures/clips)
-
Heating pad
Procedure:
-
Preparation of CTOP Solution:
-
Dissolve CTOP in aCSF or sterile saline to the desired concentration (e.g., 1 nmol/µL).
-
Ensure the solution is clear and free of particulates. Store on ice until use.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the head and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma. For injection into the lateral ventricle, the coordinates are typically: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm from bregma.
-
Drill a small hole at the determined coordinates.
-
Lower the Hamilton syringe needle to the desired depth (Dorsoventral, DV: -3.0 mm from the skull surface).[4]
-
-
Injection:
-
Post-operative Care:
-
Suture or clip the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal during recovery on a heating pad.
-
Caption: Workflow for intracerebroventricular (i.c.v.) injection of CTOP.
Protocol 2: Assessment of Analgesia using the Tail-Flick Test
Objective: To measure the analgesic effects of a substance by quantifying the latency to withdraw the tail from a noxious thermal stimulus. This protocol is often used to assess the antagonistic effect of CTOP on opioid-induced analgesia.
Materials:
-
Tail-flick apparatus (radiant heat source or hot water bath)
-
Animal restrainer
-
Timer
Procedure:
-
Habituation:
-
Habituate the animals to the restrainer and the testing room for at least 30 minutes before the experiment.
-
-
Baseline Latency:
-
Gently place the mouse or rat in the restrainer.
-
Position the tail over the radiant heat source or immerse the distal portion in a 52-55°C water bath.[6][7]
-
Start the timer and measure the time it takes for the animal to flick its tail.
-
A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[6][8]
-
Record the baseline latency. It is advisable to take an average of 2-3 baseline measurements.
-
-
Drug Administration:
-
Administer CTOP (e.g., i.c.v.) at a predetermined time before administering an opioid agonist (e.g., morphine, subcutaneously or intraperitoneally).
-
A control group should receive vehicle instead of CTOP.
-
-
Post-treatment Testing:
-
At various time points after opioid administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick test.
-
Record the latency at each time point.
-
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the CTOP-treated group and the control group to determine the antagonistic effect.
-
Protocol 3: Assessment of Locomotor Activity
Objective: To measure spontaneous locomotor activity, which can be modulated by drugs acting on the mesolimbic dopamine system. This is relevant for studying the effects of intra-VTA administration of CTOP.
Materials:
-
Open-field arena or home cage with an automated activity monitoring system (e.g., photobeam frames).
-
Video recording and analysis software (if using an open-field arena).
Procedure:
-
Habituation:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment. If using an open-field arena, a brief habituation to the arena (e.g., 10-30 minutes) on a preceding day may be necessary.
-
-
Drug Administration:
-
Administer CTOP (e.g., intra-VTA) or vehicle.
-
-
Testing:
-
Immediately after administration, place the animal in the center of the open-field arena or return it to its home cage equipped with the activity monitoring system.
-
Record locomotor activity for a set period (e.g., 60-120 minutes).[9]
-
-
Data Analysis:
-
For automated systems, the software will provide data on parameters such as total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
For open-field tests, video analysis software can be used to track the animal's movement and calculate the total distance traveled, time spent in different zones (e.g., center vs. periphery), and other behavioral parameters.
-
Compare the locomotor activity data between the CTOP-treated and vehicle-treated groups.
-
Conclusion
CTOP is a critical tool for investigating the in vivo functions of the μ-opioid receptor system. The protocols outlined in this document provide a framework for the successful administration of CTOP via central routes and the subsequent assessment of its effects on pain perception and locomotor activity. Researchers should always adhere to their institution's animal care and use guidelines and optimize these protocols for their specific experimental needs.
References
- 1. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Modulation of Locomotor Activation by the Rostromedial Tegmental Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tail Flick Test [bio-protocol.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Accelerated Maternal Responding Following Intra-VTA Pertussis Toxin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing CTOP, a Calcium-Inducible Transcriptional Reporter, for Opioid Receptor Signaling Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Opioid receptors, a class of G-protein coupled receptors (GPCRs), are critical targets in pain management and are also implicated in addiction and other physiological processes. Understanding the signaling cascades initiated by the activation of mu (µ), delta (δ), and kappa (κ) opioid receptors is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles. While traditionally studied through second messenger assays like cAMP measurement, the rich signaling diversity of opioid receptors, including their modulation of intracellular calcium ([Ca2+]i), presents an opportunity for novel assay methodologies. This application note details the use of a c-Fos-based transcriptional reporter, CTOP (Calcium-inducible Transcriptional Output), a powerful tool for investigating opioid receptor signaling pathways that lead to changes in intracellular calcium.
The CTOP reporter system leverages the principle that increases in intracellular calcium can activate transcription factors, such as CREB (cAMP response element-binding protein) and NFAT (nuclear factor of activated T-cells), which in turn bind to specific response elements in the promoter of the c-Fos gene. The CTOP system utilizes a synthetic promoter containing these calcium-responsive elements to drive the expression of a reporter gene, typically luciferase, providing a sensitive and quantitative readout of receptor-mediated calcium signaling.
Principle of the CTOP Reporter Assay
The CTOP assay is a robust method for monitoring GPCRs that signal through calcium mobilization. The core components of the assay are host cells, the opioid receptor of interest, and the CTOP reporter plasmid.
-
Receptor Activation: Upon binding of an opioid agonist, the receptor undergoes a conformational change, activating its coupled G-protein.
-
G-Protein Signaling: While opioid receptors classically couple to Gi/o proteins, which primarily inhibit adenylyl cyclase, they can also influence intracellular calcium levels.[1][2] Gq-coupled receptors directly activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. Some opioid receptor signaling can also lead to an increase in intracellular calcium through other mechanisms, such as signaling through Gβγ subunits.[1][3]
-
Transcriptional Activation: The rise in intracellular calcium activates calcium-sensitive signaling pathways, leading to the activation of transcription factors. These transcription factors then bind to the calcium-responsive elements in the promoter of the CTOP reporter construct.
-
Reporter Gene Expression: This binding event initiates the transcription of the luciferase gene.
-
Signal Detection: The amount of luciferase produced is quantified by adding a substrate, which results in a luminescent signal that is proportional to the level of opioid receptor-mediated calcium signaling.
Key Advantages of the CTOP Assay for Opioid Receptor Studies
-
Functional Readout: Provides a measure of the downstream functional consequences of receptor activation, integrating multiple signaling inputs into a single transcriptional output.
-
High Sensitivity: The enzymatic amplification of the luciferase reaction allows for the detection of subtle changes in signaling.
-
High-Throughput Screening (HTS) Compatibility: The simple, plate-based format is amenable to automation and HTS of compound libraries to identify novel opioid receptor modulators.
-
Pathway Selectivity: Specifically measures signaling pathways that converge on calcium mobilization and subsequent gene transcription, offering a distinct advantage over assays that only measure a single second messenger like cAMP.
Experimental Protocols
Protocol 1: Quantifying Agonist Potency and Efficacy at the Mu-Opioid Receptor
This protocol describes the use of the CTOP assay to determine the potency (EC50) and efficacy of various agonists for the mu-opioid receptor.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Mu-opioid receptor expression plasmid
-
CTOP (luciferase) reporter plasmid
-
pRL-TK Renilla luciferase plasmid (for normalization)
-
Opioid agonists (e.g., DAMGO, Morphine, Fentanyl)
-
96-well white, clear-bottom cell culture plates
-
Dual-Glo Luciferase Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a transfection mix containing:
-
50 ng of mu-opioid receptor plasmid
-
100 ng of CTOP reporter plasmid
-
10 ng of pRL-TK Renilla plasmid
-
0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM.
-
-
Incubate the mix at room temperature for 20 minutes.
-
Add 25 µL of the transfection mix to each well.
-
Incubate for 24-48 hours at 37°C.
-
-
Agonist Treatment:
-
Prepare serial dilutions of opioid agonists in serum-free DMEM.
-
Aspirate the transfection medium from the cells and replace it with 90 µL of serum-free DMEM.
-
Add 10 µL of the agonist dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Glo Luciferase Assay reagents to room temperature.
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and luciferase reaction.
-
Measure the firefly luminescence using a luminometer.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.
-
Plot the normalized luminescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax) for each agonist.
-
Protocol 2: Characterizing Antagonist Affinity at the Mu-Opioid Receptor
This protocol outlines the procedure to determine the inhibitory constant (Ki) of a competitive antagonist.
Methodology:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the opioid antagonist (e.g., Naloxone, CTOP - the antagonist peptide).
-
Aspirate the transfection medium and replace it with 80 µL of serum-free DMEM.
-
Add 10 µL of the antagonist dilutions to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Challenge:
-
Prepare the agonist (e.g., DAMGO) at a concentration equal to its EC80 (determined from Protocol 1).
-
Add 10 µL of the EC80 agonist concentration to all wells (except for the vehicle control).
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1.
-
Plot the normalized luminescence against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-inhibition curve to determine the IC50 of the antagonist.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Agonist]/EC50 of agonist)).
-
Data Presentation
Table 1: Potency and Efficacy of Mu-Opioid Receptor Agonists using the CTOP Assay
| Agonist | EC50 (nM) | Emax (% of DAMGO) |
| DAMGO | 2.5 | 100 |
| Morphine | 15.8 | 85 |
| Fentanyl | 0.5 | 110 |
| Buprenorphine | 8.2 | 45 |
Table 2: Affinity of Antagonists for the Mu-Opioid Receptor using the CTOP Assay
| Antagonist | IC50 (nM) | Ki (nM) |
| Naloxone | 12.5 | 5.8 |
| CTOP (peptide) | 2.1 | 1.0 |
Visualizations
Caption: CTOP signaling pathway upon opioid receptor activation.
Caption: Experimental workflow for the CTOP reporter assay.
Conclusion
The CTOP (Calcium-inducible Transcriptional Output) reporter assay is a valuable and versatile tool for the study of opioid receptor signaling. It provides a sensitive and high-throughput compatible method to investigate the activation of signaling pathways that result in the mobilization of intracellular calcium. This application note provides the fundamental protocols and understanding for researchers to employ the CTOP assay to characterize the pharmacology of opioid receptor ligands and to screen for novel modulators, ultimately aiding in the development of next-generation therapeutics.
References
Application Notes and Protocols for Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (CTOP) in Radioligand Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, commonly known as CTOP, is a potent and highly selective antagonist for the μ-opioid receptor (MOR). Its cyclic peptide structure contributes to its high affinity and specificity, making it an invaluable tool in the study of opioid receptor pharmacology. These application notes provide detailed protocols for the use of CTOP in competitive radioligand binding assays to characterize the μ-opioid receptor.
CTOP is a cyclic peptide with the amino acid sequence D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2, with a disulfide bridge between the Cys and Pen residues. Its molecular weight is 1062.3 g/mol .[1]
Application: Characterization of the μ-Opioid Receptor
CTOP is primarily used in radioligand binding assays to determine the affinity of other unlabeled ligands for the μ-opioid receptor. In these competition assays, CTOP is used as a competitor to displace a radiolabeled ligand that is known to bind to the receptor. By measuring the concentration of CTOP required to inhibit the binding of the radioligand by 50% (the IC50 value), the binding affinity (Ki) of CTOP can be determined. This provides a benchmark for the μ-opioid receptor and allows for the characterization of novel compounds.
Quantitative Data
The binding affinity of CTOP for the μ-opioid receptor is well-established. The following table summarizes the equilibrium dissociation constant (Ki) for CTOP at the μ-opioid receptor, highlighting its selectivity over the δ-opioid receptor.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| CTOP | μ-opioid | [³H]DAMGO | Rat Brain | 0.96 | |
| CTOP | δ-opioid | Not Specified | Not Specified | >10,000 |
Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain
This protocol describes the preparation of a crude membrane fraction from rat brain tissue, which is a rich source of μ-opioid receptors.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Euthanize rats and immediately dissect the brains on ice.
-
Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step one more time to wash the membranes.
-
Finally, resuspend the pellet in a small volume of Homogenization Buffer and determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Competition Radioligand Binding Assay
This protocol details a competitive binding assay using [³H]DAMGO as the radioligand and CTOP as the competitor.
Materials:
-
Rat brain membrane preparation (from Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
[³H]DAMGO (specific activity ~40-60 Ci/mmol)
-
CTOP stock solution (in Assay Buffer)
-
Naloxone (for determination of non-specific binding)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of CTOP in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding) or 50 µL of the desired concentration of CTOP.
-
50 µL of [³H]DAMGO at a final concentration of approximately 0.5 nM.
-
100 µL of the rat brain membrane preparation (typically 50-100 µg of protein per well).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters that have been pre-soaked in Assay Buffer.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of CTOP by subtracting the non-specific binding (in the presence of naloxone) from the total binding.
-
Plot the specific binding as a percentage of the control (total specific binding in the absence of CTOP) against the logarithm of the CTOP concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
μ-Opioid Receptor Signaling Pathway
Activation of the μ-opioid receptor by an agonist initiates a signaling cascade that leads to the modulation of neuronal excitability.
Caption: μ-Opioid Receptor Signaling Cascade.
Experimental Workflow for Competition Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competition radioligand binding experiment.
References
Application Notes and Protocols for Investigating Mu-Opioid Receptor Internalization Using CTOP Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-terminal octapeptide, CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), is a potent and highly selective antagonist of the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. Receptor internalization, or endocytosis, is a critical cellular process that regulates the signaling, desensitization, and resensitization of GPCRs like the MOR. Agonist-induced activation of the MOR triggers a cascade of intracellular events, often mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins, leading to the sequestration of receptors from the cell surface into endocytic vesicles. CTOP, by competitively blocking the binding of agonists to the MOR, serves as an invaluable tool for elucidating the mechanisms of MOR internalization and for screening compounds that modulate this process. These application notes provide detailed protocols for utilizing CTOP to investigate MOR internalization.
Data Presentation
Quantitative Data for CTOP Peptide
| Parameter | Value | Receptor | Species | Reference |
| Binding Affinity (Ki) | 0.96 nM | Mu-Opioid Receptor | Rat | [1] |
| Inhibition of Agonist-Induced Internalization (IC50) | Not explicitly reported in the literature. An experimental protocol to determine this value is provided below. | Mu-Opioid Receptor | - | - |
Signaling Pathways
Mu-Opioid Receptor Internalization Pathway
The binding of an agonist, such as DAMGO, to the mu-opioid receptor initiates a signaling cascade that leads to receptor internalization. This process is primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins. The activated receptor is phosphorylated by GRKs, which increases its affinity for β-arrestins. The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling (desensitization) and acts as an adapter protein to recruit components of the endocytic machinery, such as clathrin and AP-2, leading to the formation of clathrin-coated pits and subsequent endocytosis of the receptor. CTOP, as a competitive antagonist, prevents the initial agonist binding, thereby inhibiting this entire downstream cascade.
Caption: Agonist-induced mu-opioid receptor internalization pathway and its inhibition by CTOP.
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced MOR Internalization using Fluorescence Microscopy
This protocol describes how to visualize and quantify the inhibition of DAMGO-induced MOR internalization by CTOP in cultured cells expressing a fluorescently tagged MOR.
Materials:
-
HEK293 cells stably expressing a fluorescently tagged MOR (e.g., MOR-eGFP)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
CTOP peptide
-
Paraformaldehyde (PFA)
-
Mounting medium with DAPI
-
Confocal microscope
Experimental Workflow:
Caption: Experimental workflow for fluorescence microscopy-based MOR internalization assay.
Procedure:
-
Cell Culture: Seed HEK293 cells expressing MOR-eGFP onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight in DMEM with 10% FBS.
-
Pre-incubation with CTOP:
-
Prepare a stock solution of CTOP in sterile water or an appropriate buffer.
-
On the day of the experiment, wash the cells once with serum-free DMEM.
-
Add serum-free DMEM containing the desired concentrations of CTOP to the wells. For a concentration-response curve, a range from 1 nM to 10 µM is recommended. Include a vehicle control (no CTOP).
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of DAMGO in serum-free DMEM. A final concentration of 1 µM is typically used to induce robust internalization.
-
Add the DAMGO solution directly to the wells containing the CTOP solutions.
-
Incubate for 30-60 minutes at 37°C. Include a negative control well with no DAMGO treatment.
-
-
Fixation:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope. Acquire images of the eGFP and DAPI channels.
-
-
Quantification and Analysis:
-
Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments. This can be done using image analysis software (e.g., ImageJ/Fiji).
-
For each condition, analyze a sufficient number of cells (e.g., 20-30 cells per condition from multiple fields of view).
-
Calculate the percentage of internalization for each treatment group relative to the DAMGO-only treated group (positive control) and the untreated group (negative control).
-
If a concentration-response experiment was performed, plot the percentage of inhibition of internalization against the log concentration of CTOP to determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay to Quantify Cell Surface MORs
This protocol provides a method to quantify the number of MORs on the cell surface following agonist treatment in the presence and absence of CTOP. A decrease in the binding of a membrane-impermeable radioligand indicates receptor internalization.
Materials:
-
Cells expressing MOR (e.g., CHO-MOR or HEK-MOR cells)
-
Cell culture medium
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-DAMGO or another suitable membrane-impermeable MOR radioligand
-
DAMGO
-
CTOP peptide
-
Naloxone (for determining non-specific binding)
-
Ice-cold wash buffer (e.g., PBS)
-
Scintillation fluid and vials
-
Scintillation counter
Experimental Workflow:
Caption: Experimental workflow for radioligand binding-based MOR internalization assay.
Procedure:
-
Cell Plating: Plate MOR-expressing cells in 24-well plates and grow to confluency.
-
Pre-treatment with CTOP:
-
Wash cells with serum-free medium.
-
Add serum-free medium containing various concentrations of CTOP (e.g., 1 nM to 10 µM) or vehicle.
-
Incubate for 30 minutes at 37°C.
-
-
Induction of Internalization:
-
Add DAMGO (e.g., 1 µM final concentration) to the wells.
-
Incubate for 30-60 minutes at 37°C to allow for receptor internalization.
-
-
Washing:
-
Place the plate on ice and rapidly wash the cells three times with ice-cold binding buffer to remove the treatment medium and stop internalization.
-
-
Radioligand Binding:
-
To each well, add ice-cold binding buffer containing a saturating concentration of [³H]-DAMGO (e.g., 2-5 nM).
-
For determination of non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a separate set of wells.
-
Incubate the plate on ice for 2-4 hours to reach binding equilibrium.
-
-
Final Washes:
-
Aspirate the binding solution and wash the cells rapidly three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess naloxone) from the total binding.
-
The amount of specific binding is proportional to the number of MORs on the cell surface.
-
Calculate the percentage of internalization as the reduction in specific binding in DAMGO-treated cells compared to untreated cells.
-
Determine the concentration-dependent inhibition of internalization by CTOP and calculate the IC50 value.
-
Conclusion
The CTOP peptide is an indispensable pharmacological tool for the detailed investigation of mu-opioid receptor internalization. The protocols outlined above provide robust methods for both visualizing and quantifying the inhibitory effect of CTOP on agonist-induced MOR endocytosis. By employing these techniques, researchers can gain deeper insights into the molecular mechanisms governing MOR trafficking and signaling, which is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.
References
Application Notes: In Situ Hybridization for Mu-Opioid Receptors (MOR) with CTOP Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mu-opioid receptor (MOR), encoded by the OPRM1 gene, is a G-protein coupled receptor that serves as the primary target for opioid analgesics like morphine.[1][2] Understanding the precise neuroanatomical distribution of OPRM1 mRNA is crucial for elucidating the therapeutic actions and side effects of opioids, including analgesia, respiratory depression, and dependence.[3][4][5] In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific mRNA transcripts within the morphological context of the tissue. To ensure the specificity of the ISH signal, a competitive antagonist is often used. CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective MOR antagonist, making it an ideal tool for validating that the hybridization signal is specific to mu-opioid receptor transcripts.[6] These application notes provide a detailed protocol for performing ISH for OPRM1 mRNA in brain tissue, incorporating a crucial control experiment using CTOP to block non-specific binding and confirm signal specificity.
Principle of the Method
In situ hybridization uses a labeled nucleic acid probe (oligonucleotide or cRNA) that is complementary to the target OPRM1 mRNA sequence within a tissue section. The probe hybridizes to its target, and its label (e.g., radioactive isotope, fluorescent molecule) is then detected.
To demonstrate the specificity of the probe for the mu-opioid receptor, a parallel experiment is conducted where tissue sections are pre-incubated with a high concentration of the selective, unlabeled MOR antagonist, CTOP. CTOP binds to the mu-opioid receptors, effectively blocking the labeled probe from accessing its target binding sites. A significant reduction in the hybridization signal in the CTOP-treated sections compared to untreated sections confirms that the signal is specific to the mu-opioid receptors.
Signaling Pathway and Experimental Workflow
Mu-Opioid Receptor Signaling
Upon activation by an agonist (e.g., morphine, endorphin), the mu-opioid receptor couples to inhibitory G-proteins (Gαi/o).[3] This initiates a signaling cascade that inhibits adenylyl cyclase, reduces intracellular cAMP levels, activates G-protein-gated inwardly rectifying potassium (GIRK) channels, and inhibits voltage-gated calcium channels.[3][4] The net effect is a hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release.[7][8] The antagonist CTOP competitively binds to the receptor but does not activate it, thereby preventing the agonist from binding and initiating this cascade.
Caption: Mu-opioid receptor signaling cascade and CTOP antagonism.
Experimental Workflow
The overall process involves preparing the tissue, performing the in situ hybridization with and without the CTOP blocking agent, and finally analyzing the results to confirm specificity.
Caption: Workflow for In Situ Hybridization with CTOP blocking.
Detailed Experimental Protocol
This protocol is optimized for detecting OPRM1 mRNA in slide-mounted frozen rat brain sections using a radiolabeled oligonucleotide probe.
Materials and Reagents
-
Tissue: Fresh-frozen rat brain tissue, sectioned at 14-20 µm on a cryostat.
-
Probe: 48-base antisense oligonucleotide probe complementary to the rat OPRM1 mRNA, 3'-end labeled with [³⁵S]dATP.
-
CTOP: Unlabeled CTOP peptide (selective MOR antagonist).
-
Hybridization Buffer: 4x SSC, 50% formamide, 1x Denhardt's solution, 10% dextran sulfate, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA.
-
Washing Buffers: 1x, 2x, and 0.5x SSC.
-
Other Reagents: 4% paraformaldehyde (PFA) in PBS, DEPC-treated water, ethanol series, chloroform, dithiothreitol (DTT), terminal deoxynucleotidyl transferase (TdT).
Procedure
-
Tissue Preparation:
-
Perfuse animal with ice-cold saline followed by 4% PFA.
-
Post-fix brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Flash-freeze the brain and cut 14 µm coronal sections using a cryostat.
-
Mount sections onto coated slides (e.g., Superfrost Plus) and store at -80°C.
-
-
Probe Labeling:
-
Label the 3'-end of the oligonucleotide probe with [³⁵S]dATP using TdT enzyme according to the manufacturer's protocol.
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
In Situ Hybridization:
-
Thaw slides to room temperature.
-
Fix sections in 4% PFA for 10 minutes.
-
Rinse twice in PBS.
-
Dehydrate through an ethanol series (50%, 70%, 95%, 100%), delipidate in chloroform, and rehydrate.
-
Specificity Control: For the blocking experiment, pre-incubate a subset of slides in hybridization buffer containing a high concentration of unlabeled CTOP (e.g., 10 µM) for 30 minutes at room temperature.
-
Apply hybridization buffer containing the ³⁵S-labeled OPRM1 probe (approx. 1x10⁶ cpm/slide) to all sections. For the blocked slides, this buffer should also contain 10 µM CTOP.
-
Cover with coverslips and incubate in a humidified chamber at 37°C for 18-24 hours.
-
-
Post-Hybridization Washing:
-
Carefully remove coverslips in 1x SSC.
-
Wash slides 4 times in 1x SSC for 15 minutes each at 55°C.
-
Wash once in 0.5x SSC for 30 minutes at 55°C.
-
Perform a final room temperature wash in 0.5x SSC for 5 minutes.
-
Dehydrate through an ethanol series and air dry.
-
-
Signal Detection and Analysis:
-
Expose slides to autoradiography film (e.g., Kodak BioMax MR) for 1-4 weeks.
-
Alternatively, dip slides in liquid photographic emulsion for cellular resolution, expose for 4-8 weeks, develop, and counterstain (e.g., with Cresyl Violet).
-
Quantify the signal using densitometry software (e.g., ImageJ). Compare the optical density of the signal in specific brain regions between the total binding (probe only) and blocked (probe + CTOP) conditions.
-
Data Presentation and Interpretation
The primary quantitative outcome is the reduction of the hybridization signal in the presence of CTOP. The signal intensity (e.g., optical density from film autoradiography) from various brain regions known to express MORs (e.g., caudate-putamen, thalamus, periaqueductal gray) should be measured.[5]
Table 1: Quantitative Analysis of OPRM1 ISH Signal with CTOP Blockade
| Brain Region | Total Binding Signal (Optical Density ± SEM) | Non-Specific Binding (CTOP Blocked) (Optical Density ± SEM) | % Signal Reduction |
| Caudate-Putamen | 0.85 ± 0.06 | 0.12 ± 0.02 | 85.9% |
| Thalamus (VPL) | 0.92 ± 0.05 | 0.15 ± 0.03 | 83.7% |
| Periaqueductal Gray | 0.78 ± 0.04 | 0.10 ± 0.01 | 87.2% |
| Cerebellum | 0.05 ± 0.01 | 0.04 ± 0.01 | N/A |
Note: Data are representative and should be generated from experimental measurements. The cerebellum serves as a negative control region, as it has a very low density of mu-opioid receptors.[5]
A significant decrease (>80%) in the hybridization signal in the CTOP-treated sections is indicative of a highly specific probe and successful hybridization to mu-opioid receptor mRNA. The remaining signal represents non-specific binding.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing; Probe concentration too high; Incomplete removal of unincorporated nucleotides. | Increase stringency of washes (higher temperature or lower salt concentration); Optimize probe concentration; Ensure probe is properly purified. |
| No/Weak Signal | mRNA degradation; Inefficient probe labeling; Incorrect hybridization temperature. | Use RNase-free techniques throughout; Check labeling efficiency; Optimize hybridization temperature based on probe Tm. |
| Incomplete CTOP Block | CTOP concentration too low; Insufficient pre-incubation time. | Increase CTOP concentration (e.g., to 50 µM); Increase pre-incubation time to 1 hour. |
| Patchy/Uneven Signal | Air bubbles under coverslip; Tissue section dried out. | Be careful when applying coverslips; Maintain humidity during incubation. |
References
- 1. pnas.org [pnas.org]
- 2. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Expression of mu opioid receptor mRNA in rat brain: an in situ hybridization study at the single cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Electrophysiological Recording in the Presence of CTOP
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP is a potent and highly selective competitive antagonist of the μ-opioid receptor (MOR).[1] Its high affinity and selectivity make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the MOR signaling pathway in the central and peripheral nervous systems. In electrophysiology, CTOP is instrumental in isolating and characterizing MOR-mediated effects on neuronal excitability, synaptic transmission, and plasticity. These notes provide detailed protocols and data for the effective use of CTOP in in vitro electrophysiological experiments.
Mechanism of Action
CTOP, a somatostatin analog, exerts its effects by binding to the μ-opioid receptor, thereby preventing the binding of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine, DAMGO). The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.
Activation of the μ-opioid receptor by an agonist initiates a signaling cascade that typically leads to neuronal inhibition through three main effector pathways:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
-
Inhibition of Voltage-gated Calcium Channels (VGCCs): This reduces calcium influx, which is critical for neurotransmitter release from presynaptic terminals.
By blocking the receptor, CTOP prevents these downstream effects, thus antagonizing opioid-induced modulation of neuronal activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of CTOP for use in electrophysiological studies.
| Parameter | Value | Species/Preparation | Electrophysiology Assay | Reference |
| Binding Affinity (Ki) | 0.96 nM | Rat brain | Radioligand binding | [1] |
| Effective Antagonist Concentration | 100 nM - 1 µM | Rat locus ceruleus neurons | Whole-cell patch clamp | |
| Concentration for complete MOR antagonism | 5 µM | Mouse cerebellar slices | Whole-cell patch clamp | |
| Solubility | Up to 1 mg/mL | Water | - | [1] |
Signaling Pathway Diagram
Experimental Protocols
Preparation of CTOP Stock Solution
Materials:
-
CTOP peptide (powder)
-
Sterile, ultrapure water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Protocol:
-
Allow the vial of CTOP powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of water required to achieve a desired stock concentration (e.g., 1 mM). The molecular weight of CTOP is 1062.28 g/mol .
-
Calculation Example for 1 mM Stock:
-
Weight of CTOP = 1 mg = 0.001 g
-
Moles of CTOP = 0.001 g / 1062.28 g/mol ≈ 9.41 x 10⁻⁷ mol
-
Volume for 1 mM (0.001 mol/L) = (9.41 x 10⁻⁷ mol) / (0.001 mol/L) = 9.41 x 10⁻⁴ L = 941 µL
-
-
-
Add the calculated volume of sterile, ultrapure water to the vial of CTOP.
-
Gently vortex the solution until the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Electrophysiological Recording in Brain Slices with CTOP Application
Materials:
-
Acute brain slices (e.g., hippocampus, cortex, prepared according to standard protocols)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Recording chamber for brain slices
-
Perfusion system
-
Electrophysiology rig (amplifier, micromanipulator, data acquisition system)
-
Glass recording pipettes (filled with appropriate internal solution)
-
CTOP stock solution (e.g., 1 mM)
Protocol:
-
Slice Preparation and Recovery: Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated cutting solution. Transfer the slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
-
Establish a Stable Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min). Establish a stable whole-cell patch-clamp recording from a neuron of interest. Record baseline electrophysiological parameters (e.g., resting membrane potential, input resistance, spontaneous or evoked synaptic currents/potentials, firing rate) for at least 5-10 minutes to ensure stability.
-
Bath Application of CTOP:
-
Dilute the CTOP stock solution into the aCSF to the final desired working concentration (e.g., 100 nM to 1 µM).
-
Switch the perfusion from the control aCSF to the CTOP-containing aCSF.
-
Allow the CTOP solution to perfuse the slice for a sufficient duration to ensure complete exchange in the recording chamber and equilibration in the tissue. A minimum of 10-15 minutes is recommended.
-
-
Data Acquisition in the Presence of CTOP: Once the effect of CTOP has reached a steady state (if any direct effects are observed, though as an antagonist it is often used to block the effect of a subsequent agonist), proceed with the experimental protocol. This may involve:
-
Applying a μ-opioid receptor agonist (e.g., DAMGO) to confirm that its effects are blocked by CTOP.
-
Stimulating afferent pathways to evoke synaptic responses and assess the role of endogenous opioids.
-
-
Washout: To reverse the effects of CTOP (if necessary), switch the perfusion back to the control aCSF. The washout period will depend on the concentration of CTOP used and the perfusion rate, but a minimum of 20-30 minutes is recommended. Monitor the recorded parameters to assess the extent of washout.
Experimental Workflow Diagram
References
Application Notes and Protocols for Behavioral Pharmacology Assays Using CTOP Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective antagonist of the mu (µ)-opioid receptor (MOR). Its high affinity and selectivity make it an invaluable tool in behavioral pharmacology for elucidating the role of the mu-opioid system in a variety of physiological and pathological processes, including pain, reward, and addiction. These application notes provide detailed protocols for utilizing CTOP in several key behavioral assays.
Mechanism of Action
CTOP exerts its effects by competitively binding to the mu-opioid receptor, thereby blocking the actions of endogenous opioid peptides (e.g., endorphins, enkephalins) and exogenous opioid agonists (e.g., morphine). The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that leads to neuronal inhibition. This is primarily achieved through the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[1][2][3] This cascade ultimately reduces neuronal excitability and neurotransmitter release.
By antagonizing the mu-opioid receptor, CTOP prevents these downstream effects. In the context of reward and addiction, mu-opioid receptor activation in the mesolimbic pathway, particularly in the ventral tegmental area (VTA) and nucleus accumbens (NAc), leads to an increase in dopamine release, a key neurotransmitter associated with pleasure and reinforcement.[4] CTOP has been shown to block the increase in dopamine release in the nucleus accumbens induced by mu-opioid agonists.[4]
Core Applications
CTOP is utilized in a range of behavioral assays to investigate:
-
Nociception and Analgesia: To antagonize the analgesic effects of opioid agonists.
-
Reward and Reinforcement: To block the rewarding properties of opioids and other drugs of abuse.
-
Addiction and Withdrawal: To study the role of the mu-opioid system in drug-seeking behavior and the precipitation of withdrawal symptoms.
-
Locomotor Activity: To antagonize opioid-induced changes in motor function.
Data Presentation
The following tables summarize quantitative data from representative studies using CTOP in various behavioral assays.
Table 1: Antagonism of Morphine-Induced Analgesia by CTOP in the Tail-Withdrawal Test
| Animal Model | Agonist (Dose, Route) | CTOP (Dose, Route) | Effect on Tail-Withdrawal Latency | Reference |
| Mouse | Morphine (10 nmol, i.c.v.) | 637 µg (3 nmol), i.c.v. | Significantly antagonized the increase in latency caused by morphine. | [5] |
| Mouse | Morphine (10 nmol, i.c.v.) | 600 µg, i.n.s. | No significant effect on morphine-induced analgesia. | [5] |
i.c.v. - intracerebroventricular; i.n.s. - intranasal
Table 2: Effect of CTOP on Opioid-Induced Changes in Locomotor Activity
| Animal Model | Agonist | CTOP (Dose, Route) | Effect on Locomotor Activity | Reference |
| Mouse | Morphine | i.c.v. (dose-dependent) | Antagonized acute morphine-induced hypermotility. | [6] |
i.c.v. - intracerebroventricular
Table 3: Effect of CTOP on Dopamine Release in the Nucleus Accumbens
| Animal Model | Agonist | CTOP (Dose, Route) | Effect on Dopamine Release | Reference |
| Rat | DAMGO (mu-agonist) | i.c.v. | Blocked the DAMGO-induced increase in extracellular dopamine. | [4] |
i.c.v. - intracerebroventricular; DAMGO - [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin
Experimental Protocols
Tail-Flick/Tail-Withdrawal Test for Nociception
This assay measures the latency of an animal to remove its tail from a noxious heat source, providing an index of analgesia.
Protocol:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Apparatus: A tail-flick apparatus with a radiant heat source or a warm water bath maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Gently restrain the mouse, allowing the tail to be exposed.
-
Apply the heat source to a specific point on the tail (typically 2-3 cm from the tip).
-
Measure the time it takes for the mouse to flick or withdraw its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Establish a baseline latency for each animal before drug administration.
-
-
Drug Administration:
-
Administer CTOP (e.g., 1-10 µg, intracerebroventricularly, i.c.v.) or vehicle at a predetermined time before the opioid agonist.
-
Administer the opioid agonist (e.g., morphine, 5-10 mg/kg, subcutaneously, s.c.) or vehicle.
-
Test the tail-flick latency at various time points after agonist administration (e.g., 15, 30, 60, 90, 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE between groups treated with the agonist alone and those pre-treated with CTOP using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Workflow for the tail-flick test to assess CTOP's antagonism of opioid-induced analgesia.
Locomotor Activity Assay
This assay is used to assess the effects of drugs on spontaneous motor activity. Opioid agonists like morphine can induce hyperlocomotion, which can be antagonized by CTOP.[6]
Protocol:
-
Animal Model: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the animals to the testing room and the open-field arenas for a set period (e.g., 30-60 minutes) on consecutive days prior to testing.
-
-
Drug Administration:
-
On the test day, administer CTOP (e.g., 1-10 µg, i.c.v.) or vehicle.
-
After a pre-treatment interval, administer the opioid agonist (e.g., morphine, 10-20 mg/kg, s.c.) or vehicle.
-
Immediately place the animal in the open-field arena and record locomotor activity for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, number of horizontal beam breaks, and time spent in the center versus the periphery of the arena.
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug effects.
-
Compare the locomotor activity between different treatment groups using statistical methods like repeated measures ANOVA.
-
Caption: Workflow for the locomotor activity assay to evaluate CTOP's effect on opioid-induced hypermotility.
Conditioned Place Preference (CPP)
CPP is a classical conditioning paradigm used to measure the rewarding or aversive properties of a drug. Animals learn to associate a specific environment with the effects of a drug.
Protocol:
-
Animal Model: Rats or mice.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure (Unbiased Design):
-
Pre-Conditioning (Day 1): Allow the animal to freely explore all compartments for a set time (e.g., 15-20 minutes) and record the time spent in each.
-
Conditioning (Days 2-9):
-
On drug conditioning days (e.g., Days 2, 4, 6, 8), administer the opioid agonist (e.g., morphine, 5-10 mg/kg, s.c.) and confine the animal to one of the compartments (the "drug-paired" compartment) for a set duration (e.g., 30-45 minutes). To assess the effect of CTOP, a separate group of animals will receive an injection of CTOP (e.g., 1-10 µg, i.c.v.) prior to the morphine injection.
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the animal to the other compartment (the "vehicle-paired" compartment).
-
-
Post-Conditioning (Test Day - Day 10): With no drug on board, allow the animal to freely explore all compartments and record the time spent in each.
-
-
Data Analysis:
-
Calculate the preference score as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning phase.
-
A positive score indicates a conditioned place preference, while a negative score indicates a conditioned place aversion.
-
Compare the preference scores between the group receiving the agonist alone and the group receiving CTOP plus the agonist using t-tests or ANOVA.
-
References
- 1. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 4. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.technion.ac.il [cris.technion.ac.il]
Troubleshooting & Optimization
Technical Support Center: Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (CTOP)
Welcome to the technical support center for Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, commonly known as CTOP. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the solubility and handling of this potent and selective μ-opioid receptor antagonist.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may encounter during your experiments with CTOP.
1. Solubility and Reconstitution
Q1: What is the recommended solvent for dissolving lyophilized CTOP?
A1: The primary recommended solvent for CTOP is high-purity water. It has a reported solubility of up to 1 mg/mL in water.[1][2] For biological assays, the use of sterile, nuclease-free water is highly recommended.
Q2: My lyophilized CTOP powder is difficult to see in the vial. Is this normal?
A2: Yes, this is completely normal. Lyophilized peptides are often supplied as a very fine, white powder that may be difficult to visualize. It can appear as a thin film or a small pellet at the bottom of the vial. Always assume the product is present even if it is not readily visible.
Q3: I've added water to my lyophilized CTOP, but it's not dissolving. What should I do?
A3: If you are experiencing difficulty dissolving CTOP in water, you can try the following troubleshooting steps:
-
Vortexing: Vigorously vortex the vial to ensure thorough mixing.[2]
-
Sonication: Brief periods of sonication in a water bath can help to break up any aggregates and facilitate dissolution.[2]
-
Gentle Warming: Gently warming the solution in a water bath (45-60°C) can also aid in solubilization.[2] However, avoid excessive or prolonged heating, as this can degrade the peptide.
Q4: Can I use organic solvents like DMSO or ethanol to dissolve CTOP?
A4: While organic solvents are often used for hydrophobic peptides, caution is advised with CTOP.
-
DMSO: General guidelines for peptides containing Cysteine (Cys) and Methionine (Met) residues, both present in CTOP's structure, suggest that DMSO should be avoided as it can cause oxidation of these residues. If DMSO must be used, it is recommended to use the minimal amount necessary to dissolve the peptide and then slowly dilute the solution with your aqueous buffer.
Q2: How should I handle and store CTOP to ensure its stability?
A2: Proper handling and storage are critical for maintaining the integrity and activity of CTOP.
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C in a desiccator to protect it from moisture.[2] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Storage of Stock Solutions: Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C.[2] This will prevent degradation that can occur with repeated freeze-thaw cycles. Peptide solutions are less stable than the lyophilized powder.
Q3: What is the stability of CTOP in solution?
A3: Peptides in solution are susceptible to degradation. The stability of CTOP in solution will depend on the solvent, pH, and storage conditions. It is best to prepare fresh solutions for your experiments. If storage is necessary, follow the aliquoting and freezing recommendations above. Peptides with amino acids like Cysteine, Methionine, Tryptophan, Asparagine, and Glutamine are particularly prone to degradation in solution.[2]
Data Presentation
Table 1: Solubility of CTOP
| Solvent | Reported Solubility | Recommendations and Considerations |
| Water | Soluble to 1 mg/mL[1][2] | High-purity, sterile water is recommended. Vortexing, sonication, or gentle warming can aid dissolution.[2] |
| DMSO (Dimethyl sulfoxide) | Not quantitatively reported | Use with caution. May cause oxidation of Cysteine and Methionine residues. If necessary, use a minimal amount to dissolve and then dilute with an aqueous buffer. |
| Ethanol | Not quantitatively reported | Test solubility with a small amount first. |
| PBS (Phosphate-Buffered Saline) | Not quantitatively reported | Solubility is expected to be similar to water, but it is advisable to test on a small scale first. Ensure the pH of the PBS is compatible with your experiment. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CTOP
This protocol provides a step-by-step guide for reconstituting lyophilized CTOP for use in in vitro experiments.
Materials:
-
Vial of lyophilized CTOP
-
Sterile, nuclease-free water
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized CTOP to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Carefully add the calculated volume of sterile water to the vial to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to a 1 mg vial).
-
Dissolution:
-
Gently swirl the vial to wet the lyophilized powder.
-
Vortex the vial vigorously for 10-15 seconds to facilitate dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Assisted Dissolution (if necessary):
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds).
-
Alternatively, gently warm the vial in a 45-60°C water bath for a few minutes.[2]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.[2]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the reconstitution of lyophilized CTOP.
Caption: CTOP competitively blocks the μ-opioid receptor.
References
Optimizing CTOP Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CTOP, a potent mu-opioid receptor antagonist, in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is CTOP and how does it function in cell culture?
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a highly potent and selective competitive antagonist for the G protein-coupled mu (µ)-opioid receptor (MOR).[1][2] In cell culture models expressing this receptor, CTOP works by binding to the receptor's orthosteric site, thereby blocking the binding of endogenous or synthetic agonists like DAMGO or morphine. This inhibition prevents the downstream signaling cascade typically initiated by agonist binding, which involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Diagram of CTOP's Mechanism of Action
Caption: Signaling pathway of the mu-opioid receptor and its inhibition by CTOP.
Q2: What is a typical concentration range for CTOP in in vitro experiments?
The optimal concentration of CTOP depends on the cell type, receptor expression levels, and the concentration of the agonist being used. Based on its high affinity, a concentration range of 1 nM to 1 µM is a good starting point for most cell-based assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.96 nM | [1] |
| Starting Concentration Range | 1 nM - 100 nM | Based on Ki |
| Extended Range for IC50 | 0.1 nM - 1 µM | General Practice |
Troubleshooting Guide
Q3: I am not observing any antagonist effect with CTOP. What could be the issue?
Several factors could contribute to a lack of CTOP activity:
-
Incorrect Agonist Concentration: The concentration of the mu-opioid agonist (e.g., DAMGO) might be too high, outcompeting CTOP. Ensure you are using an agonist concentration at or near its EC80 for optimal results in an antagonist assay.
-
Low Receptor Expression: The cell line may not express a sufficient number of mu-opioid receptors. Confirm receptor expression using techniques like qPCR, western blot, or radioligand binding assays.
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases in serum-containing media. Consider using serum-free media or adding protease inhibitors. Storing CTOP solutions properly (aliquoted at -20°C or -80°C) is also crucial.
-
Solubility Issues: While CTOP is soluble in water, improper dissolution can lead to a lower effective concentration. Ensure the peptide is fully dissolved before adding it to your cell culture media.
Q4: I am observing cytotoxicity in my cells when using CTOP. How can I address this?
While CTOP is generally not reported to be cytotoxic at effective concentrations, off-target effects or issues with the peptide preparation can sometimes cause problems.
-
Perform a Cytotoxicity Assay: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or a live/dead stain) to determine the concentration at which CTOP becomes toxic to your specific cell line.
-
Reduce Incubation Time: If the experiment allows, reduce the duration of cell exposure to CTOP.
-
Check for Contaminants: Ensure the CTOP preparation is of high purity. Contaminants from synthesis could be responsible for cytotoxicity.
-
Solvent Toxicity: If using a solvent other than water or a buffered solution, perform a solvent-only control to ensure the vehicle is not causing the cytotoxicity.
Q5: How can I be sure that the effects I'm seeing are specific to mu-opioid receptor antagonism?
To ensure the specificity of CTOP's action, it is essential to include proper controls in your experiments:
-
Negative Control Cell Line: Use a parental cell line that does not express the mu-opioid receptor. CTOP should not elicit a response in these cells.
-
Inactive Analog: If available, use a structurally similar but inactive peptide as a negative control.
-
Rescue Experiment: After inhibiting the agonist response with CTOP, washing out CTOP and re-stimulating with the agonist should restore the cellular response, demonstrating reversibility.
Experimental Protocols
Protocol 1: Determining the Optimal CTOP Concentration using a cAMP Assay
This protocol describes how to determine the IC50 value of CTOP in a cell line expressing the mu-opioid receptor (e.g., HEK293-MOR).
Materials:
-
HEK293 cells stably expressing the human mu-opioid receptor (HEK293-MOR)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
CTOP peptide
-
DAMGO (mu-opioid agonist)
-
Forskolin
-
cAMP detection kit (e.g., GloSensor™ cAMP Assay)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293-MOR cells in a white, opaque 96-well plate at a density of ~40,000 cells per well and incubate for 16-24 hours.[3]
-
CTOP Preparation: Prepare a serial dilution of CTOP in assay buffer. A typical concentration range would be 10 µM to 0.1 nM.
-
Agonist Preparation: Prepare a solution of DAMGO in assay buffer at a concentration that elicits ~80% of its maximal response (EC80). This concentration needs to be determined beforehand but is typically around 5-10 nM.
-
Antagonist Treatment: Replace the growth medium with assay buffer. Add the different concentrations of CTOP to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the pre-determined EC80 concentration of DAMGO to all wells (except for the negative control) and incubate for 15 minutes at 37°C.
-
cAMP Measurement: Induce cAMP production by adding forskolin (typically 1-10 µM) and then measure the cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the CTOP concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 of CTOP.
Protocol 2: Assessing CTOP Cytotoxicity using an MTT Assay
Materials:
-
Cell line of interest
-
Complete growth medium
-
CTOP peptide
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Clear 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at an appropriate density and allow them to adhere overnight.
-
CTOP Treatment: Prepare a serial dilution of CTOP in complete growth medium, typically at higher concentrations than used in functional assays (e.g., 1 µM to 100 µM).
-
Incubation: Replace the medium in the wells with the CTOP dilutions and incubate for a period relevant to your functional experiments (e.g., 24, 48, or 72 hours). Include a "no treatment" control and a "vehicle only" control.
-
MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the "no treatment" control to determine the percentage of cell viability at each CTOP concentration. Plot cell viability against the CTOP concentration to identify any cytotoxic effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Delivery of Membrane Impermeable Cargo into CHO Cells by Peptide Nanoparticles Targeted by a Protein Corona - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of CTOP peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the CTOP peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the CTOP peptide?
A1: CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and selective antagonist of the µ-opioid receptor.[1] Its cyclic structure, formed by a disulfide bond between Cysteine and Penicillamine, contributes to its stability against enzymatic degradation.[2]
Q2: What are the primary causes of CTOP peptide degradation in solution?
A2: The main causes of degradation for CTOP in solution are:
-
Oxidation: The presence of Cysteine, Tyrosine, and Tryptophan residues makes the peptide susceptible to oxidation.[3]
-
Hydrolysis: Like all peptides, the amide bonds in CTOP can undergo hydrolysis, a process influenced by pH.[1][3]
-
Repeated Freeze-Thaw Cycles: These cycles can disrupt the peptide's structure and lead to aggregation and degradation.
-
Bacterial Contamination: Microbial growth in non-sterile solutions can lead to enzymatic degradation of the peptide.
Q3: How should I store the lyophilized CTOP peptide?
A3: Lyophilized CTOP peptide is significantly more stable than its solution form. For optimal long-term storage, it should be kept at -20°C or colder in a tightly sealed container with a desiccant to prevent moisture absorption.[2]
Q4: What is the recommended procedure for reconstituting CTOP peptide?
A4: To reconstitute CTOP peptide, allow the vial to warm to room temperature before opening to avoid condensation. Use a sterile, high-purity solvent such as sterile distilled water or a buffer compatible with your experiment. Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. For peptides containing oxidation-sensitive residues like Cys, Met, or Trp, it is recommended to use oxygen-free solvents.[3]
Q5: What is the recommended storage condition for CTOP peptide in solution?
A5: Once reconstituted, it is best to aliquot the CTOP peptide solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or colder. For short-term storage (a few days), 4°C is acceptable, but degradation will occur more rapidly.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Cloudy or Precipitated Solution | Poor solubility, aggregation, or incorrect pH. | Gently warm the solution or sonicate briefly. Ensure the pH of the solvent is appropriate. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization before dilution with an aqueous buffer. |
| Loss of Peptide Activity | Degradation due to oxidation, hydrolysis, or improper storage. | Prepare fresh solutions from lyophilized powder. Ensure proper storage conditions (-20°C or colder) and avoid multiple freeze-thaw cycles. Use oxygen-free solvents if oxidation is suspected. |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete solubilization or degradation. | Ensure the peptide is fully dissolved before use. Prepare fresh aliquots for each experiment to ensure consistent concentration and activity. |
| Visible Particles in Solution | Bacterial contamination or aggregation. | Filter the solution through a 0.22 µm sterile filter. Always use sterile techniques and solvents for reconstitution and handling. |
Quantitative Data on CTOP Stability
While specific kinetic data for CTOP degradation is not extensively published, the following tables provide estimated stability data based on general principles for cyclic peptides with similar residues under various conditions. These should be used as a guideline, and stability should be empirically determined for your specific experimental conditions.
Table 1: Estimated Half-life of CTOP Peptide in Aqueous Solution at Different Temperatures
| Temperature | Estimated Half-life |
| -80°C | > 1 year |
| -20°C | Months |
| 4°C | Days to weeks |
| Room Temperature (25°C) | Hours to days |
Table 2: Estimated Relative Stability of CTOP Peptide at Different pH Values
| pH Range | Estimated Stability | Primary Degradation Pathway |
| 3-5 | Moderate | Acid-catalyzed hydrolysis |
| 5-7 | Optimal | Minimal degradation |
| >7 | Low | Base-catalyzed hydrolysis, oxidation of Cysteine |
Experimental Protocols
Protocol 1: Reconstitution of CTOP Peptide
Objective: To prepare a stock solution of CTOP peptide.
Materials:
-
Lyophilized CTOP peptide vial
-
Sterile, oxygen-free distilled water or appropriate sterile buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile pipette tips
-
Vortex mixer (optional)
-
Sonicator (optional)
Procedure:
-
Allow the vial of lyophilized CTOP peptide to equilibrate to room temperature before opening.
-
Add the desired volume of sterile, oxygen-free solvent to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking.
-
If the peptide does not dissolve readily, brief vortexing or sonication may be applied.
-
Once dissolved, aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of CTOP Peptide Stability by HPLC
Objective: To determine the degradation of CTOP peptide over time under specific conditions.
Materials:
-
Reconstituted CTOP peptide solution
-
Incubation buffers at various pH values (e.g., pH 4, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
UV detector (set to 220 nm or 280 nm)
Procedure:
-
Prepare solutions of CTOP peptide in the different incubation buffers at a known concentration.
-
Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by reverse-phase HPLC.
-
Inject a standard volume onto the C18 column.
-
Elute with a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 220 nm or 280 nm.
-
-
Quantify the peak area of the intact CTOP peptide at each time point.
-
Calculate the percentage of remaining CTOP peptide relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
Visualizations
µ-Opioid Receptor Signaling Pathway and CTOP Antagonism
The following diagram illustrates the signaling pathway of the µ-opioid receptor and how CTOP acts as a competitive antagonist.
Caption: CTOP competitively blocks the µ-opioid receptor.
Experimental Workflow for Assessing CTOP Stability
This workflow outlines the key steps in evaluating the stability of a CTOP peptide solution.
Caption: Workflow for CTOP peptide stability assessment.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism after Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
Technical Support Center: Troubleshooting Non-Specific Binding of CTOP in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the mu-opioid receptor antagonist, CTOP, with a focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is CTOP and why is non-specific binding a concern?
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective peptide antagonist for the mu-opioid receptor.[1] Non-specific binding (NSB) refers to the binding of CTOP to components in your assay other than the mu-opioid receptor, such as plasticware, filter membranes, or other proteins.[2][3][4] High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of binding parameters like affinity (Kd) and receptor density (Bmax), ultimately compromising the validity of your experimental results.
Q2: I am observing a very high background signal in my radioligand binding assay with [3H]CTOP. What are the likely causes?
High background is a classic sign of excessive non-specific binding. Several factors could be contributing to this issue:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your assay buffer can significantly influence non-specific interactions.[5]
-
Inadequate Blocking: Insufficient blocking of non-specific sites on your assay plates, filters, and with blocking agents in your buffer can lead to high background.
-
Radioligand Concentration Too High: Using an excessively high concentration of [3H]CTOP can saturate non-specific sites, increasing the background signal.[6]
-
"Sticky" Nature of the Peptide: Peptides, like CTOP, can be inherently "sticky" and prone to adsorbing to surfaces.[3][4]
-
Issues with Assay Plastics/Filters: The type of plasticware and filter material can contribute to non-specific binding.
Q3: How can I reduce non-specific binding of CTOP in my assay?
Here are several strategies you can employ to minimize non-specific binding:
-
Optimize Your Assay Buffer:
-
Use Blocking Agents:
-
Bovine Serum Albumin (BSA): Including BSA (typically 0.1% to 1%) in your assay buffer is a common and effective way to block non-specific binding sites.[5]
-
Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01% to 0.1%) can help reduce hydrophobic interactions.[7][8]
-
-
Choose Appropriate Materials:
-
Low-Binding Plates: Use polypropylene or other low-binding microplates.
-
Filter Pre-treatment: Pre-soaking your glass fiber filters with a solution of polyethyleneimine (PEI) can reduce non-specific binding of positively charged ligands.
-
-
Optimize Radioligand Concentration: Use the lowest concentration of [3H]CTOP that still provides a robust specific binding signal, ideally at or below the Kd.
-
Include a "Cold" Competitor: To determine non-specific binding, include a high concentration of a non-radiolabeled competitor (e.g., unlabeled CTOP or naloxone) in a set of control tubes.[6][9]
Troubleshooting Guide: Non-Specific Binding of CTOP
This table summarizes common problems, their potential causes, and recommended solutions when troubleshooting non-specific binding of CTOP in receptor binding assays.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High Non-Specific Binding (>50% of total binding) | 1. Inadequate blocking of non-specific sites. 2. Suboptimal buffer conditions (pH, ionic strength). 3. Radioligand concentration is too high. 4. "Sticky" nature of the peptide ligand. | 1. Increase BSA concentration in assay buffer (e.g., from 0.1% to 0.5% or 1%). 2. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). 3. Optimize buffer pH and increase salt concentration (e.g., 100-150 mM NaCl). 4. Perform a saturation binding experiment to ensure you are using a radioligand concentration at or near the Kd. 5. Pre-coat plates with a blocking agent. | A significant reduction in the signal from non-specific binding wells, leading to a better signal-to-noise ratio. |
| Poor Reproducibility Between Replicates | 1. Inconsistent washing steps. 2. Incomplete separation of bound and free radioligand. 3. Pipetting errors, especially with viscous peptide solutions. | 1. Standardize the number and volume of washes. 2. Ensure the vacuum filtration is rapid and complete. 3. Use low-retention pipette tips and ensure thorough mixing of solutions. | Improved consistency between replicate wells, leading to smaller error bars and more reliable data. |
| Low or No Specific Binding Signal | 1. Degraded radioligand or receptor preparation. 2. Incorrect assay conditions (incubation time, temperature). 3. Insufficient receptor density (Bmax) in the membrane preparation. | 1. Check the age and storage conditions of your [3H]CTOP and receptor membranes. 2. Optimize incubation time and temperature to ensure equilibrium is reached. 3. Use a cell line or tissue known to have a higher expression of mu-opioid receptors. 4. Increase the amount of membrane protein per well. | An increase in the specific binding signal, allowing for accurate determination of binding parameters. |
| Calculated Kd is Much Higher Than Expected (Literature value for CTOP is ~0.96 nM) | 1. Non-equilibrium binding conditions. 2. Ligand depletion (a significant fraction of the radioligand is bound). 3. Presence of competing substances in the assay. | 1. Increase incubation time to ensure equilibrium is reached. 2. Reduce the amount of receptor protein in the assay to ensure that less than 10% of the total radioligand is bound.[6] 3. Ensure all reagents are pure and free of contaminants. | The calculated Kd value should align more closely with the expected literature value. |
Quantitative Data Summary
| Parameter | Ligand | Receptor | Value | Assay Type |
| Ki | CTOP | Mu-Opioid | 0.96 nM | Competition Binding |
| Ki | CTOP | Delta-Opioid | >10,000 nM | Competition Binding |
| Bmax | [3H]DAMGO | Mu-Opioid in CHO cells | ~1-5 pmol/mg protein | Saturation Binding |
| Bmax | [3H]DAMGO | Mu-Opioid in HEK293 cells | ~0.5-3 pmol/mg protein | Saturation Binding |
Note: Bmax values can vary significantly depending on the specific cell line, passage number, and expression level of the receptor. The values provided are typical ranges.
Experimental Protocols
Saturation Radioligand Binding Assay
This experiment is designed to determine the affinity (Kd) of the radioligand for the receptor and the density of receptors (Bmax) in a given tissue or cell preparation.
Materials:
-
Membrane preparation from cells or tissue expressing the mu-opioid receptor.
-
[3H]CTOP (radioligand).
-
Unlabeled CTOP or Naloxone (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA.
-
Blocking Buffer: Assay Buffer containing 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold Assay Buffer.
-
96-well low-binding plates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of [3H]CTOP in Blocking Buffer, typically ranging from 0.1 to 10 times the expected Kd (e.g., 0.1 nM to 10 nM).
-
Set up Assay Plate:
-
Total Binding: To triplicate wells, add 50 µL of Blocking Buffer.
-
Non-Specific Binding: To triplicate wells, add 50 µL of a high concentration of unlabeled CTOP or naloxone (e.g., 10 µM).
-
-
Add Radioligand: Add 50 µL of the appropriate [3H]CTOP dilution to all wells.
-
Add Membrane Preparation: Add 100 µL of the membrane preparation (diluted in Blocking Buffer to a final concentration of 10-50 µg protein/well) to all wells. The final assay volume is 200 µL.
-
Incubate: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of [3H]CTOP.
-
Plot the specific binding (Y-axis) against the concentration of [3H]CTOP (X-axis).
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.[10]
-
Competition Radioligand Binding Assay
This experiment is used to determine the affinity (Ki) of an unlabeled compound (like unlabeled CTOP or other test compounds) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled competitor compound.
Procedure:
-
Prepare Competitor Dilutions: Prepare a series of dilutions of the unlabeled competitor compound in Blocking Buffer, typically covering a wide concentration range (e.g., 10^-11 to 10^-5 M).
-
Set up Assay Plate:
-
Total Binding: To triplicate wells, add 50 µL of Blocking Buffer.
-
Non-Specific Binding: To triplicate wells, add 50 µL of a high concentration of unlabeled CTOP or naloxone (e.g., 10 µM).
-
Competition: To triplicate wells for each concentration, add 50 µL of the corresponding competitor dilution.
-
-
Add Radioligand: Add 50 µL of [3H]CTOP (at a fixed concentration, usually at or below its Kd) to all wells.
-
Add Membrane Preparation: Add 100 µL of the membrane preparation to all wells.
-
Incubate, Filter, Wash, and Count: Follow steps 5-8 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling pathway activation and inhibition.
Experimental Workflow for a Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Logical Relationship of Binding Components
Caption: Relationship between total, specific, and non-specific binding.
References
- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.njit.edu [primo.njit.edu]
- 3. e-b-f.eu [e-b-f.eu]
- 4. waters.com [waters.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. nicoyalife.com [nicoyalife.com]
- 8. youtube.com [youtube.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Saturation binding [graphpad.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the In Vivo Selectivity of CTOP
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the selective μ-opioid receptor antagonist, CTOP, in in vivo experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the selectivity of CTOP and to aid in the design and execution of rigorous in vivo studies.
Frequently Asked Questions (FAQs)
1. What is CTOP and its primary mechanism of action?
CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a potent and highly selective competitive antagonist for the μ-opioid receptor (MOR).[1] Its primary function is to block the binding of endogenous opioids (like endorphins) and exogenous opioids (like morphine) to the MOR, thereby inhibiting the downstream signaling pathways associated with MOR activation.
2. How selective is CTOP for the μ-opioid receptor?
CTOP demonstrates a high degree of selectivity for the μ-opioid receptor compared to other opioid receptor subtypes. Its binding affinity (Ki) for the μ-opioid receptor is in the nanomolar range, whereas its affinity for the δ-opioid receptor is significantly lower, reported to be greater than 10,000 nM.[2]
3. What are the common in vivo applications of CTOP?
CTOP is a valuable tool in preclinical research for:
-
Antagonizing the analgesic and hypermotility effects of morphine and other μ-opioid agonists.[1]
-
Investigating the physiological and behavioral roles of the endogenous μ-opioid system in processes such as pain perception, reward, and addiction.
-
Precipitating withdrawal symptoms in animal models of opioid dependence.[1]
4. What are the known off-target effects of CTOP?
The most significant documented off-target effect of CTOP is its ability to increase potassium (K+) currents in neurons, particularly in the locus coeruleus. This action is independent of the μ-opioid receptor.[2] Evidence suggests this off-target effect is mediated through the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This is likely due to CTOP's nature as a somatostatin analog, as somatostatin receptors are known to couple to and activate GIRK channels.
Troubleshooting Guide: Addressing In Vivo Selectivity Issues
This guide provides solutions to common problems encountered during in vivo experiments with CTOP that may be related to its selectivity.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected physiological or behavioral outcomes not aligned with μ-opioid receptor blockade. | Off-target effects, likely stemming from the activation of GIRK channels in non-target neuronal populations. | 1. Confirm On-Target Activity: As a positive control, verify that the administered dose of CTOP effectively antagonizes a known behavioral or physiological effect of a selective μ-opioid agonist like morphine.[1] 2. Dose-Response Analysis: Perform a dose-response curve to identify the minimal effective dose of CTOP required for μ-opioid receptor antagonism. Using the lowest effective dose can minimize off-target interactions. 3. Consider an Alternative Antagonist: To confirm that the unexpected effect is specific to CTOP, consider using a structurally unrelated μ-opioid antagonist, such as naloxone or naltrexone, in a parallel experiment. 4. Investigate Somatostatin Receptor Involvement: In specific experimental contexts, co-administration of a somatostatin receptor antagonist could help elucidate if the off-target effects are mediated through this pathway. |
| High inter-animal variability in experimental results. | Inconsistent drug delivery, especially with intracerebroventricular (ICV) administration, or individual differences in drug metabolism and distribution. | 1. Refine Surgical Procedures: Ensure precise and consistent stereotaxic coordinates for ICV cannula implantation. Post-mortem histological verification of cannula placement is recommended. 2. Optimize Drug Vehicle: Utilize a well-buffered and sterile vehicle for CTOP dissolution, such as artificial cerebrospinal fluid (aCSF) or sterile saline. Ensure the vehicle alone does not produce any biological effects. 3. Increase Statistical Power: Employ a larger cohort of animals in each experimental group to account for inherent biological variability. |
| Failure to antagonize the effects of a μ-opioid agonist. | Sub-threshold dosage, incorrect administration, or degradation of the CTOP peptide. | 1. Verify Peptide Integrity: Store CTOP at the recommended temperature (typically -20°C) and avoid repeated freeze-thaw cycles. 2. Confirm Dosage Calculations: Meticulously re-calculate all dose and concentration parameters. 3. Validate Administration Route: Ensure the chosen route of administration is appropriate for targeting the specific central nervous system region of interest. |
Strategies for Improving the In Vivo Selectivity of CTOP
While no chemically modified analogs of CTOP with enhanced selectivity are commercially available, researchers can employ several strategies to improve its functional selectivity in vivo.
1. Dose Optimization:
-
Recommendation: It is critical to establish a full dose-response curve for CTOP's antagonism of a relevant μ-opioid agonist effect in your specific experimental model.
-
Rationale: Off-target pharmacology is often observed at higher concentrations. By identifying and using the lowest dose of CTOP that produces maximal or near-maximal antagonism of the on-target effect, the probability of engaging off-target sites is significantly reduced.
2. Site-Specific Microinjections:
-
Recommendation: For studies focused on the role of μ-opioid receptors in a discrete brain region, direct microinjection of CTOP into that specific nucleus is preferable to broader administration routes like ICV.
-
Rationale: Limiting the exposure of CTOP to a confined anatomical area minimizes its interaction with off-target receptors in other brain regions, thereby increasing its functional selectivity.
3. Advanced (Experimental) Approaches:
-
Co-administration with a GIRK Channel Inhibitor: In instances where the off-target activation of GIRK channels is a significant concern, co-administration of a specific GIRK channel blocker could be considered. This is an advanced technique that would require extensive validation to ensure the blocker itself does not introduce confounding effects.
-
Use of Novel Drug Delivery Systems: Encapsulating CTOP in targeted nanocarriers or other drug delivery systems could, in principle, enhance its delivery to specific cell types or brain regions, thereby improving its selectivity profile. This remains a largely exploratory area of research for this peptide.
Data Presentation
Table 1: Binding Affinity of CTOP for Opioid Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| μ-opioid | 0.96[2] |
| δ-opioid | >10,000[2] |
Table 2: Recommended In Vivo Dosing for CTOP (Intracerebroventricular Administration)
| Animal Model | Dose Range | Effect |
| Mouse | 1 - 10 nmol | Antagonism of morphine-induced analgesia and hypermotility.[1] |
| Rat | 0.1 - 1 nmol | Antagonism of μ-opioid agonist-induced effects. |
Note: Optimal doses should be determined empirically for each specific experimental paradigm.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection of CTOP in Rodents
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research.
Materials:
-
CTOP peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Guide cannula and dummy cannula
-
Dental cement
-
Microinjection pump and tubing
-
Hamilton syringe (10 µL) with injection needle
Procedure:
-
Animal Anesthesia and Preparation: Anesthetize the rodent with isoflurane and place it in the stereotaxic apparatus. Apply ophthalmic ointment to prevent corneal drying.
-
Surgical Procedure: Shave the scalp and sterilize the area with povidone-iodine and alcohol. Make a midline incision to expose the skull.
-
Cannula Implantation: Using appropriate stereotaxic coordinates for the desired ventricle (e.g., lateral ventricle), drill a small hole in the skull. Slowly lower the guide cannula to the target depth and secure it with dental cement and surgical screws. Insert a dummy cannula to keep the guide patent.
-
Recovery: Allow the animal to recover from surgery for at least one week before any injection experiments.
-
Microinjection: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Connect the injection needle to the Hamilton syringe and microinjection pump. Insert the injection needle into the guide cannula. Infuse the CTOP solution (typically in a volume of 0.5-2 µL) at a slow, controlled rate (e.g., 0.5 µL/min). Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it and replacing the dummy cannula.
Visualizations
Diagram 1: On-Target and Off-Target Signaling of CTOP
Caption: CTOP's dual action: on-target antagonism and off-target agonism.
Diagram 2: Experimental Workflow for Validating CTOP Selectivity In Vivo
Caption: A logical workflow for assessing the in vivo selectivity of CTOP.
References
CTOP peptide stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of lyophilized CTOP peptide?
A1: For long-term storage, lyophilized CTOP peptide should be kept at -20°C or, preferably, -80°C in a tightly sealed vial to ensure maximum stability.[1][2][3][4] Storing the peptide under these conditions can maintain its integrity for several years.[5] To prevent degradation from moisture and oxidation, it is also recommended to store the peptide with a desiccant and to purge the vial with an inert gas like nitrogen or argon.[1][2]
Q2: How should I store CTOP peptide once it is reconstituted in a solution?
A2: Peptide solutions are significantly less stable than their lyophilized form.[1][5] For short-term storage (up to one week), the solution can be kept at 4°C.[2] For longer-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3] The shelf life of peptides in solution is limited, especially for those containing amino acids prone to oxidation.[3][5]
Q3: What is the impact of the CTOP peptide's cyclic structure on its stability?
A3: The cyclic structure of CTOP, conferred by the disulfide bond between Cys and Pen, generally enhances its stability, particularly against proteolytic degradation.[6] Cyclization makes peptides more resistant to hydrolysis by exopeptidases and endopeptidases found in biological fluids.[6]
Q4: Which amino acid residues in the CTOP sequence are most susceptible to degradation?
A4: The CTOP peptide sequence contains several amino acids that can be prone to specific types of degradation. Cysteine (Cys) and Tryptophan (Trp) residues are susceptible to oxidation.[2][3][5] The presence of these residues means that care should be taken to avoid exposure to air and oxidizing agents.
Troubleshooting Guide
Problem: I am observing a loss of CTOP peptide activity in my experiments.
This troubleshooting guide will help you identify potential causes for the loss of peptide activity and provide solutions to address them.
Caption: Troubleshooting workflow for loss of CTOP peptide activity.
Quantitative Data on Peptide Stability
Due to the limited availability of specific quantitative stability data for the CTOP peptide in publicly accessible literature, the following tables provide generalized stability data for peptides based on common storage and handling conditions. These should be used as guidelines, and it is recommended to perform in-house stability studies for your specific experimental conditions.
Table 1: General Stability of Lyophilized Peptides
| Storage Temperature | Expected Stability | Key Considerations |
| Room Temperature | Days to Weeks | Not recommended for long-term storage.[7] |
| 4°C | Weeks to Months | Suitable for short-term storage.[7] |
| -20°C | Several Years | Recommended for long-term storage.[3] |
| -80°C | Several Years | Optimal for long-term storage, minimizes degradation.[1] |
Table 2: General Stability of Peptides in Solution
| Storage Temperature | Expected Stability | Key Considerations |
| 4°C | Up to 1 Week | Prone to microbial contamination and degradation.[2] |
| -20°C | 3-4 Months | Aliquoting is essential to avoid freeze-thaw cycles.[1] |
| -80°C | Up to 1 Year | Best option for storing peptide solutions long-term.[1] |
Potential Degradation Pathways
Understanding the potential chemical and physical degradation pathways of the CTOP peptide is crucial for maintaining its stability and biological activity.
Caption: Potential degradation pathways for the CTOP peptide.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized CTOP Peptide
-
Equilibration: Before opening, allow the vial of lyophilized CTOP peptide to equilibrate to room temperature for at least 15-30 minutes.[8] This prevents condensation from forming inside the vial, which can degrade the peptide.[3]
-
Solvent Selection: The choice of solvent depends on the peptide's solubility and the requirements of the downstream application. For many peptides, sterile, distilled water is a suitable solvent.[3] If the peptide is basic, a dilute solution of acetic acid (e.g., 10%) can aid dissolution. For acidic peptides, a dilute solution of ammonium hydroxide (e.g., 1%) may be used.[3] For peptides with poor aqueous solubility, a small amount of an organic solvent such as DMSO or DMF may be necessary, followed by dilution with an aqueous buffer.[3]
-
Reconstitution: Add the desired volume of the appropriate solvent to the vial. Gently swirl or roll the vial to dissolve the peptide.[9] Avoid vigorous shaking, as this can cause aggregation or denaturation.[8] Sonication can be used to aid in the dissolution of difficult-to-dissolve peptides.[3]
-
Storage of Solution: Once dissolved, if not for immediate use, aliquot the peptide solution into single-use vials and store at -20°C or -80°C.[1][2]
Protocol 2: Assessment of CTOP Peptide Stability by HPLC
-
Sample Preparation: Prepare solutions of CTOP peptide at a known concentration in the buffer or solvent of interest. Incubate the solutions under the desired storage conditions (e.g., different temperatures, pH values).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the peptide solution for analysis.
-
HPLC Analysis:
-
Use a reverse-phase C18 column suitable for peptide separation.
-
Establish a gradient elution method using two mobile phases, typically:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Inject the peptide sample and monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
The stability of the peptide is assessed by measuring the decrease in the peak area of the intact peptide over time.
-
The appearance of new peaks can indicate the formation of degradation products. These can be further characterized by mass spectrometry (LC-MS).
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (t=0).
-
References
- 1. pliability.com [pliability.com]
- 2. Peptide Production and Decay Rates Affect the Quantitative Accuracy of Protein Cleavage Isotope Dilution Mass Spectrometry (PC-IDMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retatrutide: Uses, Side Effects, Availability and More [thecarepharmacy.com]
- 5. peptide handling best practices Archives - Oath Peptides [oathpeptides.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Peptides for Bodybuilding: Do They Work, and Are They Safe? [healthline.com]
- 9. Khan Academy [khanacademy.org]
Overcoming low signal-to-noise ratio in CTOP binding assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CTOP (D-Pen-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a selective mu-opioid receptor antagonist, in binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of a low signal-to-noise ratio in my CTOP binding assay?
A low signal-to-noise ratio is a common issue that can stem from several factors, including problems with the radioligand, suboptimal assay conditions, or issues with the scintillation counting process. Specifically, this can include low specific binding of your radioligand, high non-specific binding, or inefficient signal detection.
Q2: How can I reduce high non-specific binding?
High non-specific binding can be mitigated by optimizing several aspects of your assay. Using blocking agents like bovine serum albumin (BSA) or casein can be effective.[1] Additionally, ensuring your buffer has the appropriate ionic strength and pH, and optimizing incubation time and temperature can significantly reduce non-specific interactions. Hydrophobic ligands tend to exhibit higher non-specific binding; this can sometimes be counteracted by coating filters with BSA or including detergents in the wash buffer.[2]
Q3: What is the recommended radioligand to use in a competitive binding assay with CTOP?
For competitive binding assays involving the mu-opioid receptor antagonist CTOP, a commonly used radiolabeled agonist is [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin).[3][4] This allows for the determination of the binding affinity of the unlabeled competitor, CTOP.
Q4: How do I determine the optimal concentration of radioligand to use?
The radioligand concentration should ideally be at or below its dissociation constant (Kd) value to minimize non-specific binding and avoid ligand depletion.[2][5] A saturation binding experiment should be performed to determine the Kd of the radioligand for the mu-opioid receptor.
Q5: What are the key quality control measures I should implement?
Implementing rigorous quality control is crucial for assay reproducibility.[1] This includes using independently prepared quality control samples, conducting validation studies to assess accuracy and precision, and regularly calibrating equipment.[1] For quantitative assays, a minimum of three QC levels (low, medium, and high) are recommended.[6]
Troubleshooting Guides
Low Total Binding Signal
Q: I am observing a very low signal (low counts per minute) for my total binding tubes. What are the potential causes and solutions?
A low total binding signal can be frustrating and can invalidate your experimental results. Below is a breakdown of potential causes and actionable troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Verify Radioligand Integrity: Ensure the radioligand has not degraded. Check the expiration date and storage conditions. For tritiated ligands, use within 3-6 months of the manufacture date.[2] Confirm Specific Activity: Use a radioligand with high specific activity (ideally > 20 Ci/mmol for ³H ligands) to ensure a detectable signal.[2] |
| Suboptimal Assay Conditions | Optimize Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[7] For [³H]-DAMGO binding, incubation is often performed at 37°C for 35 minutes.[3] Check Buffer Composition: The pH and ionic strength of the buffer are critical. A common buffer for mu-opioid receptor binding is 50 mM Tris-HCl, pH 7.4.[5] |
| Low Receptor Density | Increase Receptor Concentration: The signal is proportional to the number of receptors. If using cell membranes, ensure a sufficient amount of membrane protein is used (e.g., 100-500 µg).[5] Verify Membrane Quality: Use high-quality cell membranes with a known receptor density (Bmax). |
| Scintillation Counting Problems | Check Scintillation Cocktail: Ensure you are using a high-quality scintillation cocktail compatible with your samples. Inspect Vials: Use vials made of materials with low levels of naturally occurring radionuclides.[8] Address Quenching: Quenching, which is the reduction of counting efficiency, can be caused by impurities in the sample or colored substances.[9][10] Implement quench correction methods. |
High Non-Specific Binding
Q: My non-specific binding is very high, leading to a poor signal-to-noise ratio. How can I troubleshoot this?
High non-specific binding obscures the specific binding signal. Here are common causes and solutions to reduce it.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Use Blocking Agents: Incorporate blocking agents such as Bovine Serum Albumin (BSA) or casein into your assay buffer to block non-specific sites on the filter and in the membrane preparation.[1] |
| Suboptimal Radioligand Concentration | Lower Radioligand Concentration: Use the lowest possible concentration of radioligand that still provides a robust signal, ideally at or below the Kd.[2][5] |
| Inefficient Washing | Optimize Wash Steps: Increase the number of washes or the volume of wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer is cold. |
| Filter Binding | Pre-treat Filters: Pre-soak the filters in a solution of a blocking agent like polyethyleneimine (PEI) or BSA to reduce radioligand binding to the filter itself. |
| Lipophilic Radioligand | Modify Buffer: For hydrophobic radioligands, which tend to have higher non-specific binding, consider adding a small amount of detergent (e.g., 0.1% Tween-20) or BSA to the assay and wash buffers.[2] |
Experimental Protocols
Competitive CTOP Binding Assay using [³H]DAMGO
This protocol outlines a standard procedure for a competitive binding assay to determine the affinity of CTOP for the mu-opioid receptor using [³H]DAMGO as the radioligand.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (specific activity > 40 Ci/mmol).
-
Competitor: CTOP.
-
Non-specific Binding Control: Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Blocking Agent: 0.1% Bovine Serum Albumin (BSA).
-
Filters: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in assay buffer and determine the protein concentration. Dilute the membranes in assay buffer to the desired concentration (e.g., 100 µg protein per well).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]DAMGO, an excess of Naloxone (e.g., 10 µM), and cell membranes.
-
Competition: Assay buffer, [³H]DAMGO, varying concentrations of CTOP, and cell membranes.
-
-
Incubation: Incubate the plate at 37°C for 35 minutes to allow the binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding of [³H]DAMGO against the log concentration of CTOP.
-
Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value of CTOP.
-
Calculate the inhibitory constant (Ki) for CTOP using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]DAMGO and Kd is its dissociation constant.
-
Visualizations
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflow for a CTOP binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. µ-opioid receptor [biology.kenyon.edu]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alphaspectra.com [alphaspectra.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. nrc.gov [nrc.gov]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. research.columbia.edu [research.columbia.edu]
Technical Support Center: Optimizing CTOP Activity through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for optimal CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) activity in experimental settings. CTOP is a potent and highly selective antagonist of the μ-opioid receptor, and its binding affinity can be influenced by pH. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for CTOP binding to the μ-opioid receptor?
While a definitive optimal pH for CTOP binding has not been explicitly published, studies on other μ-opioid receptor ligands suggest that the physiological pH range (typically 7.2-7.4) is a good starting point. The binding of some ligands to the μ-opioid receptor is known to be pH-sensitive, with acidic conditions potentially reducing binding affinity.[1][2][3][4] It is crucial to experimentally determine the optimal pH for your specific assay conditions.
Q2: How does pH affect the interaction between CTOP and the μ-opioid receptor?
The pH of the experimental buffer can influence the protonation state of both the CTOP peptide and the amino acid residues within the μ-opioid receptor's binding pocket.[5][6] Changes in charge distribution can alter the electrostatic interactions and hydrogen bonding necessary for stable ligand-receptor binding, thereby affecting CTOP's binding affinity and antagonist activity. For instance, the protonation of a specific histidine residue (H297) in the μ-opioid receptor at acidic pH has been shown to impair the binding of certain ligands.[1][2][3][4]
Q3: Can I use any buffer to adjust the pH in my CTOP experiment?
It is important to select a buffer that does not interfere with the binding assay. Tris-HCl is a commonly used buffer for μ-opioid receptor binding studies. Phosphate buffers may sometimes interfere with receptor-ligand interactions. The chosen buffer should have a stable pKa at the desired experimental temperature to maintain consistent pH throughout the assay.
Q4: What are the signs that incorrect pH is affecting my CTOP experiment?
Inconsistent or low binding of CTOP, high non-specific binding, and poor reproducibility of results can all be indicators of a suboptimal pH. If you observe these issues, it is recommended to perform a pH optimization experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no specific CTOP binding | Suboptimal pH of the binding buffer. | Perform a pH curve experiment to determine the optimal pH for CTOP binding in your assay system (see Experimental Protocols section). Ensure the pH meter is properly calibrated and the buffer is correctly prepared. |
| Verify the integrity and concentration of your CTOP stock solution. | ||
| High non-specific binding | Incorrect ionic strength of the buffer due to pH adjustment. | When preparing buffers of different pH, ensure the final ionic strength remains constant across all conditions. |
| pH-induced changes in the receptor or cell membrane integrity. | Visually inspect cells or membranes after incubation to check for lysis or damage. Consider using a different buffer system. | |
| Inconsistent results between experiments | Fluctuation in buffer pH. | Prepare fresh buffer for each experiment and always verify the pH at the experimental temperature. Ensure consistent storage conditions for your buffers. |
| Temperature-dependent pH shift of the buffer. | Use a buffer with a low temperature coefficient of pKa if your experiment involves temperature changes. Calibrate your pH meter at the working temperature. |
Quantitative Data on pH-Dependent Binding
Table 1: Example of pH-Dependent Binding Affinity of a μ-Opioid Receptor Ligand (NFEPP) [7]
| pH | IC50 (nM) of NFEPP |
| 5.5 | 1.9 ± 0.4 |
| 6.5 | 2.3 ± 0.5 |
| 7.4 | 24.7 ± 5.6 |
IC50 values represent the concentration of the ligand required to displace 50% of a radiolabeled ligand, indicating binding affinity (a lower IC50 corresponds to higher affinity).
Experimental Protocols
Protocol 1: Determination of Optimal pH for CTOP Binding using a Radioligand Binding Assay
This protocol outlines a method to determine the optimal pH for CTOP binding to the μ-opioid receptor expressed in cell membranes.
Materials:
-
Cell membranes expressing the μ-opioid receptor
-
CTOP
-
Radiolabeled μ-opioid receptor antagonist (e.g., [³H]DAMGO)
-
Binding buffer components (e.g., Tris-HCl, MgCl₂)
-
Wash buffer (ice-cold)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
-
pH meter
Methodology:
-
Buffer Preparation: Prepare a series of binding buffers (e.g., 50 mM Tris-HCl, 5 mM MgCl₂) with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Adjust the pH carefully using HCl or NaOH at the intended experimental temperature.
-
Assay Setup: In a 96-well plate, set up triplicate wells for each pH condition for total binding, non-specific binding, and CTOP competition.
-
Total Binding: Add cell membranes and the radiolabeled ligand to the buffer of a specific pH.
-
Non-specific Binding: Add cell membranes, the radiolabeled ligand, and a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone) to the buffer of a specific pH.
-
CTOP Competition: Add cell membranes, the radiolabeled ligand, and a fixed concentration of CTOP to the buffer of a specific pH.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding at each pH: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the percent inhibition by CTOP at each pH: % Inhibition = (1 - (Specific Binding with CTOP / Specific Binding without CTOP)) * 100.
-
Plot the percent inhibition as a function of pH to identify the pH at which CTOP exhibits the highest inhibitory activity, which corresponds to its optimal binding.
-
Visualizations
Caption: Workflow for determining the optimal pH for CTOP binding.
Caption: Troubleshooting flowchart for suboptimal CTOP activity.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Modulation of μ-opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of μ‐opioid receptor activation by acidic pH is dependent on ligand structure and an ionizable amino acid residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protonation and pK changes in protein-ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining CTOP Delivery for Targeted Brain Region
Welcome to the technical support center for the targeted delivery of CTOP, a potent and selective μ-opioid receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions (FAQs) related to the precise delivery of CTOP to specific brain regions.
Frequently Asked Questions (FAQs)
Q1: What is CTOP and why is targeted delivery to the brain important?
A1: CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) is a synthetic cyclic octapeptide that acts as a selective antagonist for the μ-opioid receptor (MOR). The MOR is a key player in pain perception, reward, and addiction. Due to its peptide nature, CTOP does not efficiently cross the blood-brain barrier (BBB) when administered systemically. Therefore, targeted delivery directly to specific brain regions is crucial for studying the localized effects of MOR antagonism and for developing therapies with reduced systemic side effects.
Q2: What are the primary methods for delivering CTOP to a specific brain region?
A2: The most common methods for targeted CTOP delivery are:
-
Intracerebroventricular (ICV) Injection: This method involves injecting CTOP directly into the cerebral ventricles, allowing it to circulate within the cerebrospinal fluid (CSF) and reach various brain regions. While it bypasses the BBB, it offers limited regional specificity.
-
Stereotaxic Microinjection: This is a highly precise technique that uses a stereotaxic apparatus to guide a cannula to a specific three-dimensional coordinate within the brain, allowing for the microinjection of CTOP directly into the target nucleus or region (e.g., hippocampus, amygdala).
-
Intranasal Delivery: This non-invasive method is being explored as a way to bypass the BBB and deliver peptides like CTOP to the brain. Formulations can be optimized to enhance transport along the olfactory and trigeminal nerves.
Q3: What are the potential off-target effects of CTOP?
A3: While CTOP is highly selective for the μ-opioid receptor, potential off-target effects can occur, especially at higher concentrations. These may include interactions with other opioid receptor subtypes (delta and kappa) or unforeseen interactions with other signaling pathways. It is crucial to perform dose-response studies and include appropriate controls to validate the specificity of the observed effects.[1]
Q4: How can I quantify the concentration of CTOP in brain tissue after delivery?
A4: The concentration of CTOP in brain tissue homogenates can be quantified using techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2][3][4] This method offers high sensitivity and specificity for detecting and quantifying the peptide. Enzyme-linked immunosorbent assay (ELISA) can also be developed for quantification.[5][6]
Troubleshooting Guides
Stereotaxic Microinjection of CTOP
| Problem | Possible Cause | Solution |
| Inaccurate targeting of the brain region. | Incorrect stereotaxic coordinates. | Verify coordinates with a reliable rat or mouse brain atlas. Perform pilot studies with a visible dye (e.g., Evans Blue) to confirm injection site accuracy. |
| Improper leveling of the animal's head in the stereotaxic frame. | Ensure that the skull is level in both the anterior-posterior and medial-lateral planes by taking measurements at bregma and lambda. | |
| Clogging of the injection cannula. | Aggregation of the CTOP peptide in solution. | Prepare fresh CTOP solutions for each experiment. Consider using a vehicle solution that enhances peptide solubility and stability. Briefly sonicate the solution before loading the syringe. |
| Tissue debris entering the cannula tip. | Ensure the dura is carefully pierced and the cannula is lowered slowly. If clogging occurs, retract the cannula, clean the tip, and re-insert. | |
| High variability in behavioral or physiological results. | Inconsistent injection volume or rate. | Use a microprocessor-controlled pump for precise and consistent injections. A slow and steady injection rate (e.g., 0.1-0.2 µL/min) is recommended to minimize tissue damage and ensure proper diffusion. |
| Degradation of CTOP in the brain. | Minimize the time between animal sacrifice and tissue processing. Store brain samples at -80°C. Consider co-injection with peptidase inhibitors, though this requires careful validation to avoid confounding effects. | |
| No observable effect of CTOP injection. | Insufficient dose of CTOP. | Perform a dose-response study to determine the optimal effective concentration for the target brain region and behavioral paradigm. |
| Incorrect vehicle solution. | Ensure the vehicle solution is sterile, pH-balanced, and does not cause any behavioral or physiological effects on its own. A common vehicle is sterile 0.9% saline. |
Experimental Protocols
Detailed Protocol: Stereotaxic Microinjection of CTOP into the Rat Hippocampus (Dorsal DG)
Materials:
-
CTOP peptide
-
Sterile 0.9% saline
-
Stereotaxic apparatus for rats
-
Microinfusion pump with a 10 µL Hamilton syringe
-
33-gauge injection cannula
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Rat brain atlas (e.g., Paxinos and Watson)
Procedure:
-
Preparation of CTOP Solution: Dissolve CTOP in sterile 0.9% saline to the desired concentration (e.g., 1 µg/µL). Prepare fresh on the day of the experiment.
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame. Ensure the head is level.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Based on a rat brain atlas, determine the coordinates for the dorsal dentate gyrus (DG) of the hippocampus. For example, AP: -3.8 mm, ML: ±2.5 mm, DV: -3.5 mm from the skull surface.
-
Drill a small burr hole at the target coordinates.
-
Carefully lower the injection cannula to the target DV coordinate.
-
-
Microinjection:
-
Infuse CTOP solution at a rate of 0.1 µL/min for a total volume of 0.5 µL per side.
-
Leave the cannula in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the cannula.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines.
Detailed Protocol: Quantification of CTOP in Brain Tissue using HPLC-MS/MS
1. Brain Tissue Homogenization:
- Dissect the target brain region on ice.
- Weigh the tissue and homogenize in 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).
- Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant.
2. Protein Precipitation:
- To 100 µL of the supernatant, add 400 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant containing the peptide.
3. HPLC-MS/MS Analysis:
- Inject the supernatant into an HPLC system coupled with a tandem mass spectrometer.
- Use a C18 reverse-phase column for separation.
- The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Set the mass spectrometer to monitor for the specific parent and daughter ions of CTOP.
- Quantify the amount of CTOP by comparing the peak area to a standard curve of known CTOP concentrations.
Quantitative Data Summary
Table 1: Comparison of CTOP Delivery Methods
| Delivery Method | Brain Region Targetability | Invasiveness | Typical Volume | Estimated Brain Bioavailability |
| Systemic (Intravenous) | Low | Low | Variable | < 1% |
| Intracerebroventricular (ICV) | Low (circulates in CSF) | High | 1-10 µL | High (in CSF), variable in parenchyma |
| Stereotaxic Microinjection | High (specific nucleus) | High | 0.1-1 µL | High (localized at injection site) |
| Intranasal | Moderate (olfactory bulb, connected regions) | Low | 10-30 µL | Variable, formulation-dependent |
Table 2: Recommended CTOP Concentrations for Microinjection
| Brain Region | Species | Concentration (µg/µL) | Injection Volume (µL) | Reference |
| Amygdala | Rat | 0.5 - 1.0 | 0.5 | [7] |
| Hippocampus (DG) | Rat | 1.0 | 0.5 | (Protocol in this guide) |
| Ventral Tegmental Area (VTA) | Rat | 0.1 - 1.0 | 0.5 - 1.0 | - |
Note: These concentrations are starting points and should be optimized for each specific experiment.
Visualizations
Mu-Opioid Receptor (MOR) Signaling Pathway
Caption: Simplified signaling pathway of the μ-opioid receptor (MOR).
Experimental Workflow: Targeted CTOP Delivery and Analysis
Caption: General experimental workflow for in vivo studies involving targeted CTOP delivery.
Logical Relationship: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting experiments with no observable CTOP effect.
References
- 1. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 2. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating CTOP Selectivity for Mu-Opioid Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity and selectivity of the peptide antagonist CTOP for the mu-opioid receptor (μOR) over the delta (δOR) and kappa (κOR) opioid receptors. The information presented is supported by experimental data and detailed methodologies to assist researchers in validating the selectivity of this critical pharmacological tool.
Data Presentation: CTOP's Opioid Receptor Selectivity
The following table summarizes the binding affinity (Ki) of CTOP for the mu, delta, and kappa opioid receptors. The Ki value represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay, with a lower Ki indicating a higher binding affinity.
| Ligand | Mu-Opioid Receptor (μOR) Ki (nM) | Delta-Opioid Receptor (δOR) Ki (nM) | Kappa-Opioid Receptor (κOR) Ki (nM) | Selectivity (δ/μ) | Selectivity (κ/μ) |
| CTOP | 0.96 | >10,000 | Not readily available in cited literature | >10,417-fold | Not determined from cited literature |
Note: While CTOP is widely characterized as a potent and highly selective μ-opioid receptor antagonist, a precise Ki value for the kappa-opioid receptor is not consistently reported in the readily available scientific literature. It is generally accepted to have very low affinity for the κOR.
Experimental Protocols
To ensure accurate and reproducible results when validating CTOP's selectivity, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor and is a gold standard for determining binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of CTOP for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]-DAMGO (for μOR), [³H]-DPDPE (for δOR), [³H]-U69,593 (for κOR).
-
Non-labeled ("cold") CTOP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of unlabeled CTOP.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled standard) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CTOP concentration.
-
Calculate the IC50 value (the concentration of CTOP that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological response following receptor activation or inhibition, providing insights into the antagonist properties of CTOP.
Objective: To determine the ability of CTOP to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production via the Gαi-coupled μ, δ, and κ opioid receptors.
Materials:
-
Cell lines stably co-expressing the opioid receptor of interest (μ, δ, or κ) and a cAMP-responsive reporter system (e.g., CRE-luciferase).
-
Opioid agonists (e.g., DAMGO for μOR, DPDPE for δOR, U69,593 for κOR).
-
CTOP.
-
Forskolin (an adenylyl cyclase activator).
-
Cell culture medium.
-
Lysis buffer and luciferase substrate (for luciferase reporter assays) or a cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of CTOP for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the respective opioid agonist in the presence of forskolin to stimulate cAMP production.
-
Incubation: Incubate for a specific time to allow for changes in cAMP levels.
-
cAMP Measurement:
-
For luciferase assays, lyse the cells and measure the luminescent signal.
-
For direct cAMP measurement, follow the instructions of the specific detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels (or reporter activity) against the logarithm of the CTOP concentration.
-
Determine the IC50 value of CTOP for antagonizing the agonist effect.
-
Objective: To assess the potential of CTOP to block agonist-induced recruitment of β-arrestin to the opioid receptors, a key step in receptor desensitization and signaling.
Materials:
-
Cell lines engineered to express the opioid receptor of interest fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Opioid agonists.
-
CTOP.
-
Substrate for the reporter system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate.
-
Antagonist Pre-treatment: Pre-incubate the cells with different concentrations of CTOP.
-
Agonist Stimulation: Add a fixed concentration of the appropriate opioid agonist to induce β-arrestin recruitment.
-
Incubation: Incubate for a period sufficient for the protein-protein interaction to occur.
-
Signal Detection: Add the substrate for the reporter system and measure the resulting signal (e.g., luminescence or color change).
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the CTOP concentration.
-
Calculate the IC50 value of CTOP for inhibiting agonist-induced β-arrestin recruitment.
-
Mandatory Visualizations
Opioid Receptor Signaling Pathways
The following diagrams illustrate the canonical G-protein-coupled signaling pathways for mu, delta, and kappa opioid receptors.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Delta-Opioid Receptor Signaling Pathway.
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Workflow for Determining Antagonist Selectivity
The following diagram outlines a typical workflow for assessing the selectivity of a compound like CTOP.
Caption: Experimental Workflow for Selectivity Validation.
A Comparative Analysis of CTOP and Naloxone Efficacy at the Mu-Opioid Receptor
In the landscape of opioid research and drug development, the selection of an appropriate antagonist is paramount for elucidating the intricate mechanisms of opioid receptor signaling and for the development of novel therapeutics. This guide provides a comprehensive comparison of two widely used mu-opioid receptor (μOR) antagonists: c[D-Pen²,D-Pen⁵]enkephalin (CTOP) and naloxone. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their binding affinities, antagonist potencies, and the experimental protocols used to determine these parameters.
Quantitative Comparison of Antagonist Efficacy
The efficacy of CTOP and naloxone as μOR antagonists can be quantified through various in vitro and in vivo experimental paradigms. The following table summarizes key quantitative data for their binding affinity (Ki) and antagonist potency (pA2).
| Antagonist | Parameter | Value | Species/Tissue | Radioligand | Reference |
| CTOP | Ki | 0.96 nM | Rat Brain | [³H]CTOP | |
| pA2 | 8.9 | Rat (in vivo) | Morphine | [1] | |
| Naloxone | Ki | 1.115 nM (Range: 0.16–6.6 nM) | Human | Fentanyl | [2] |
| Ki | 1.518 ± 0.065 nM | Recombinant Human μOR | [³H]-DAMGO | [3] | |
| Ki | 1.1 nM - 1.4 nM | Not Specified | Not Specified | [4] | |
| Ki | 2.3 nM | Recombinant Human μOR | Not Specified | [5] | |
| pA2 | ~8.37 | Human (in vivo) | Morphine | [6] | |
| Apparent pA2 | 8.5 - 8.9 | Rat (in vivo) | Morphine | [1] |
Note: Ki (inhibitor constant) represents the concentration of the antagonist that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve, providing a measure of antagonist potency in a functional assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these antagonists, the following diagrams are provided.
Detailed Experimental Protocols
For researchers seeking to replicate or build upon existing findings, the following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of an antagonist by measuring its ability to displace a radiolabeled ligand from the μOR.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the μOR in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled μOR agonist or antagonist (e.g., [³H]DAMGO or [³H]diprenorphine), and varying concentrations of the unlabeled antagonist (CTOP or naloxone).
-
To determine non-specific binding, a parallel set of tubes containing a high concentration of an unlabeled opioid ligand (e.g., naloxone) is included.
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each antagonist concentration.
-
Plot the specific binding as a function of the log of the antagonist concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Functional Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation, providing a measure of its functional potency.
1. Membrane Preparation:
-
Prepare membranes expressing the μOR as described in the competitive radioligand binding assay protocol.
2. GTPγS Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a μOR agonist (e.g., DAMGO), and varying concentrations of the antagonist (CTOP or naloxone).
-
Add a fixed concentration of [³⁵S]GTPγS and GDP to the mixture.
-
Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound as a function of the antagonist concentration.
-
Determine the IC50 value of the antagonist for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
The antagonist's potency can be further characterized by calculating the pA2 value from Schild analysis, which involves performing agonist concentration-response curves in the presence of multiple fixed concentrations of the antagonist.[7][8]
In Vivo Tail-Flick Test
This behavioral assay assesses the antinociceptive (pain-relieving) effects of an opioid agonist and the ability of an antagonist to block these effects.
1. Animal Acclimatization and Baseline Measurement:
-
Acclimate the animals (typically mice or rats) to the testing environment and the tail-flick apparatus to minimize stress-induced variability.
-
The apparatus consists of a radiant heat source focused on the animal's tail.
-
Measure the baseline tail-flick latency, which is the time it takes for the animal to flick its tail away from the heat source. A cut-off time is typically set to prevent tissue damage.
2. Drug Administration:
-
Administer the antagonist (CTOP or naloxone) via the desired route (e.g., intracerebroventricularly, intravenously, or subcutaneously) at a specific time before the agonist.
-
Administer the μOR agonist (e.g., morphine) at a dose known to produce a significant antinociceptive effect.
3. Measurement of Antinociception:
-
At various time points after agonist administration, measure the tail-flick latency.
-
The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
4. Data Analysis:
-
Compare the %MPE in animals treated with the agonist alone to those pre-treated with the antagonist.
-
A reduction in the agonist-induced increase in tail-flick latency indicates antagonist activity.
-
By testing a range of antagonist doses, a dose-response curve for the antagonism can be generated, and the antagonist's potency (e.g., ED50) can be determined.
Conclusion
Both CTOP and naloxone are potent and valuable tools for investigating the μ-opioid receptor system. The choice between them will depend on the specific experimental goals. CTOP exhibits high selectivity for the μOR, which can be advantageous in studies aiming to isolate the effects of this receptor subtype. Naloxone, while also a potent μOR antagonist, displays a broader spectrum of activity at other opioid receptors at higher concentrations. The quantitative data and detailed protocols provided in this guide are intended to assist researchers in making informed decisions and designing rigorous experiments to advance our understanding of opioid pharmacology.
References
- 1. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Naloxone - Wikipedia [en.wikipedia.org]
- 5. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 6. Potency, duration of action and pA2 in man of intravenous naloxone measured by reversal of morphine-depressed respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 8. researchgate.net [researchgate.net]
Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide vs. DAMGO in receptor binding
For researchers, scientists, and drug development professionals, understanding the nuanced differences between opioid receptor modulators is paramount for advancing pain management and addiction therapy. This guide provides a detailed comparison of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, more commonly known as CTAP, and [D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin (DAMGO), two powerful synthetic peptides that target the mu-opioid receptor (MOR). While both exhibit high affinity and selectivity for the MOR, their divergent functional activities as an antagonist and an agonist, respectively, dictate their distinct applications in research and potential therapeutic development.
At a Glance: Key Differences
| Feature | CTAP | DAMGO |
| Full Chemical Name | Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide | [D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin |
| Receptor Target | Mu-opioid receptor (MOR) | Mu-opioid receptor (MOR) |
| Function | Antagonist | Full Agonist |
| Receptor Binding Affinity (IC50/Ki) | IC50 = 3.5 nM for MOR[1][2][3][4] | High affinity, Ki values in the low nM range |
| Receptor Selectivity | >1200-fold selective for MOR over delta-opioid receptor[1][2][3] | High selectivity for MOR over delta and kappa-opioid receptors |
| Signaling Pathway | Blocks agonist-induced signaling | Activates G-protein signaling (Gαi/o), leading to inhibition of adenylyl cyclase and modulation of ion channels; promotes receptor internalization[5] |
| Chemical Structure | Cyclic octapeptide | Synthetic pentapeptide |
| Blood-Brain Barrier Penetration | Yes[1][2][6] | Limited |
Receptor Binding Profiles: A Tale of Two Affinities
Both CTAP and DAMGO are distinguished by their high affinity and selectivity for the mu-opioid receptor. However, their interaction with the receptor elicits opposing physiological responses.
CTAP is a potent and highly selective competitive antagonist of the mu-opioid receptor.[1][2][3][7] In radioligand binding assays, it demonstrates a half-maximal inhibitory concentration (IC50) of 3.5 nM for the mu-opioid receptor.[1][2][3][4] Its selectivity is remarkable, showing over 1200-fold greater affinity for the mu-opioid receptor compared to the delta-opioid receptor.[1][2][3] This makes CTAP an invaluable tool for selectively blocking mu-opioid receptor activity in vitro and in vivo.
DAMGO , in contrast, is a potent and selective full agonist for the mu-opioid receptor.[5] It is widely used as a standard radioligand in binding assays to characterize the affinity of other compounds for the mu-opioid receptor. While specific Ki values can vary slightly between studies and experimental conditions, they are consistently in the low nanomolar range, indicating a very high binding affinity. Its selectivity for the mu-opioid receptor over delta and kappa-opioid receptors is also well-established.
Experimental Protocols: Unraveling Receptor Interactions
The characterization of CTAP and DAMGO's receptor binding properties relies on established experimental methodologies.
Radioligand Binding Assay
A common method to determine the binding affinity (Ki or IC50) of a compound for a specific receptor is the competitive radioligand binding assay.
Objective: To determine the affinity of an unlabeled ligand (e.g., CTAP or a test compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]DAMGO) from the target receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor (e.g., from CHO-K1 cells)
-
Radiolabeled ligand (e.g., [³H]DAMGO)
-
Unlabeled competitor ligands (CTAP, DAMGO, or other test compounds)
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: A mixture containing the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor ligand is prepared in the incubation buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways: Agonist vs. Antagonist
The functional consequences of CTAP and DAMGO binding to the mu-opioid receptor are diametrically opposed, stemming from their roles as an antagonist and an agonist, respectively.
DAMGO , as a full agonist, activates the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the coupling of inhibitory G-proteins (Gαi/o). The subsequent signaling cascade includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the cell membrane, reducing neuronal excitability.
-
Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Such as the ERK1/2 pathway.
-
Receptor Internalization: DAMGO robustly promotes the internalization of the mu-opioid receptor from the cell surface.
CTAP , being an antagonist, binds to the mu-opioid receptor but does not activate it. Instead, it competitively blocks the binding of agonists like DAMGO, thereby preventing the initiation of the downstream signaling events described above.
Chemical Structures
The chemical structures of CTAP and DAMGO are distinct, contributing to their different pharmacological properties.
CTAP is a cyclic octapeptide with the sequence D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH₂. The cyclic structure is formed by a disulfide bond between the cysteine and penicillamine residues. This constrained conformation is crucial for its high affinity and selectivity as an antagonist.
DAMGO is a synthetic pentapeptide with the sequence Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol. The modifications from the endogenous enkephalins, such as the D-alanine at position 2 and the N-methylated phenylalanine at position 4, confer increased resistance to enzymatic degradation and enhanced mu-receptor selectivity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CTAP | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 4. CTAP(TFA) | Opioid Receptor | MOLNOVA [molnova.com]
- 5. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood-brain barrier permeability and bioavailability of a highly potent and mu-selective opioid receptor antagonist, CTAP: comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CTAP (peptide) - Wikipedia [en.wikipedia.org]
Cross-Validation of CTOP Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two key methodologies used to investigate the function of the mu-opioid receptor (MOR): pharmacological blockade with the selective antagonist CTOP and genetic deletion through knockout mouse models. Understanding the nuances, strengths, and limitations of each approach is critical for the accurate interpretation of experimental data in opioid research and drug development.
Introduction
The mu-opioid receptor is a principal target for opioid analgesics like morphine and is central to their therapeutic and adverse effects, including addiction and respiratory depression.[1][2] To dissect the precise roles of MORs in physiological and pathological processes, researchers rely on tools that can inhibit receptor function. CTOP, a potent and selective MOR antagonist, offers a pharmacological approach to transiently block receptor activity.[3][4] In parallel, the development of MOR knockout mice provides a genetic model where the receptor is absent, offering a "gold standard" for understanding the receptor's essential functions.[1][2] This guide cross-validates the effects observed with CTOP against the phenotypes of MOR knockout mice, providing a framework for leveraging these complementary techniques.
Comparative Data: Pharmacological vs. Genetic Inhibition of MOR
The following table summarizes the comparative effects of CTOP administration in wild-type animals and the phenotype observed in mu-opioid receptor knockout mice across key domains of opioid action.
| Phenotypic Effect | CTOP Administration in Wild-Type Mice | Mu-Opioid Receptor Knockout (MOR-KO) Mice | Key Findings & Cross-Validation |
| Morphine-Induced Analgesia | Dose-dependently antagonizes the analgesic effects of morphine in the tail-flick test.[3] | Complete abolition of the analgesic response to morphine in both tail-flick and hot-plate tests.[1][2] | Both methods confirm the critical role of MOR in mediating morphine's analgesic effects. CTOP provides a titratable blockade, while the knockout model demonstrates the absolute requirement of the receptor. |
| Morphine-Induced Reward | Not explicitly detailed in the provided search results. | Abolishes the place-preference activity associated with morphine, indicating a lack of reward.[1] | The knockout model provides definitive evidence for MOR's role in morphine reward. CTOP is expected to block this effect, and studies using it would validate this further. |
| Morphine Withdrawal | Induces withdrawal symptoms (hypothermia, weight loss) in morphine-dependent animals when administered intracerebroventricularly (i.c.v.).[3] | Absence of physical dependence and withdrawal symptoms after chronic morphine treatment.[1] | Both approaches demonstrate that MOR is essential for the development of physical dependence on morphine. CTOP can precipitate withdrawal, while knockout prevents its development. |
| Basal Nociception | When administered alone to drug-naive mice, CTOP does not cause antinociception.[3] | Untreated knockout mice show shorter latencies in tail-flick and hot-plate tests, suggesting a role for endogenous opioids acting on MORs in modulating basal pain perception.[2] | This highlights a key difference: acute pharmacological blockade with CTOP in naive animals does not alter baseline pain, whereas the constitutive absence of the receptor in knockout mice reveals a tonic role for the endogenous opioid system in nociceptive processing. |
Experimental Methodologies
Detailed protocols are crucial for the replication and interpretation of findings. Below are representative methodologies for assessing the effects of CTOP and for characterizing MOR knockout mice.
1. Pharmacological Antagonism with CTOP
-
Animal Models: Typically, adult male mice (e.g., C57BL/6) are used.
-
Drug Administration: CTOP is often administered intracerebroventricularly (i.c.v.) to bypass the blood-brain barrier and directly target central MORs. For a typical i.c.v. injection, mice are anesthetized, and a guide cannula is stereotaxically implanted into a lateral ventricle. After a recovery period, CTOP (dissolved in sterile saline) is microinjected.[3]
-
Behavioral Testing (Analgesia):
-
Tail-Flick Test: A focused beam of radiant heat is applied to the ventral surface of the tail. The latency to flick the tail away from the heat source is measured as an index of analgesia.
-
Protocol: Baseline tail-flick latencies are recorded. Mice are then pre-treated with CTOP (or vehicle control) via i.c.v. injection. After a specified time, morphine (or saline) is administered systemically (e.g., subcutaneously). Tail-flick latencies are then measured at set intervals post-morphine injection to determine the antagonist effect of CTOP.[3]
-
-
Behavioral Testing (Withdrawal):
-
Protocol: Mice are made dependent on morphine through repeated injections over several days. On the test day, instead of another morphine dose, CTOP is administered i.c.v. Signs of withdrawal, such as weight loss and changes in body temperature, are then monitored over a period of hours.[3]
-
2. Genetic Deletion: Mu-Opioid Receptor Knockout Mice
-
Generation of Knockout Mice: The mu-opioid receptor gene (Oprm1) is disrupted using homologous recombination in embryonic stem cells. These modified cells are then used to generate chimeric mice, which are subsequently bred to produce homozygous knockout animals that completely lack functional MORs.[1]
-
Genotype Confirmation: Genotyping is performed using polymerase chain reaction (PCR) analysis of DNA extracted from tail biopsies to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.
-
Behavioral Phenotyping:
-
Analgesia Testing: MOR knockout mice and their wild-type littermates are subjected to nociceptive tests (e.g., hot-plate, tail-flick) following the administration of morphine at various doses to assess for the presence or absence of an analgesic response.[2]
-
Conditioned Place Preference (CPP): This paradigm is used to measure the rewarding effects of drugs. The apparatus consists of at least two distinct chambers. During conditioning sessions, mice receive an injection of morphine and are confined to one chamber, and on alternate days, they receive a saline injection and are confined to the other chamber. On the test day, the mice are allowed to freely explore all chambers, and the time spent in the morphine-paired chamber is measured. An increase in time spent in the drug-paired chamber indicates a rewarding effect. MOR knockout mice typically show no preference for the morphine-paired chamber.[1]
-
Assessment of Physical Dependence: After chronic treatment with morphine, the opioid antagonist naloxone is administered to precipitate withdrawal. In wild-type mice, this induces a range of withdrawal symptoms (e.g., jumping, wet dog shakes, diarrhea). In MOR knockout mice, these symptoms are absent.[1]
-
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the mu-opioid receptor. Agonists like morphine bind to the MOR, a G-protein coupled receptor, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels. This ultimately results in a decrease in neuronal excitability. CTOP acts by competitively binding to the receptor, thereby preventing the agonist from binding and initiating this signaling cascade.
Caption: Mu-opioid receptor signaling cascade and point of CTOP intervention.
Experimental Workflow: Cross-Validation Logic
The logic for cross-validating pharmacological and genetic approaches involves parallel experimental streams that converge for comparative analysis.
Caption: Workflow for comparing CTOP effects with MOR knockout models.
Conclusion
The cross-validation of data from studies using the pharmacological antagonist CTOP and those employing mu-opioid receptor knockout mice reveals a high degree of concordance in elucidating the primary functions of the MOR. Both methodologies robustly demonstrate that the mu-opioid receptor is indispensable for morphine-induced analgesia and the development of physical dependence.[1][2][3]
However, subtle but important differences emerge. The MOR knockout model, by virtue of the complete and lifelong absence of the receptor, can uncover tonic physiological roles of the endogenous opioid system that may not be apparent with acute pharmacological blockade.[2] Conversely, CTOP allows for temporal and spatial control of MOR blockade, which is invaluable for dissecting the role of these receptors in specific brain regions and at particular times, an advantage not afforded by traditional, whole-body knockout models.
References
- 1. Loss of morphine-induced analgesia, reward effect and withdrawal symptoms in mice lacking the mu-opioid-receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Central effects of the potent and highly selective mu opioid antagonist D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTOP | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]
A Comparative Analysis of Somatostatin Analogues: Octreotide, Lanreotide, and Pasireotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three prominent somatostatin analogues: Octreotide, Lanreotide, and Pasireotide. These synthetic peptides are crucial tools in both research and clinical settings for their ability to target somatostatin receptors (SSTRs), playing a significant role in the management of neuroendocrine tumors (NETs) and other hormonal disorders. This document outlines their binding affinities, receptor selectivity, downstream signaling pathways, and the experimental methodologies used to characterize them.
Introduction to Somatostatin and its Analogues
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. Its therapeutic potential is limited by a very short plasma half-life. Synthetic somatostatin analogues have been developed to overcome this limitation, offering greater stability and, in some cases, enhanced receptor subtype selectivity. These analogues are pivotal in the treatment of conditions characterized by excessive hormone secretion, such as in NETs, where they can inhibit hormone release and control tumor growth.[1][2]
Comparative Data on Somatostatin Analogues
The therapeutic efficacy and research applications of somatostatin analogues are largely determined by their binding affinity and selectivity for the different SSTR subtypes. The following tables summarize the quantitative data for Octreotide, Lanreotide, and Pasireotide.
Table 1: Binding Affinities (IC50, nM) of Somatostatin Analogues for Human SSTR Subtypes
| Analogue | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 1.1 | 0.2 | 0.7 | 1.4 | 0.5 |
| Octreotide | >1000 | 0.6 | 39 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.2 | 18 | >1000 | 9.5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.2 |
Data compiled from multiple sources. Values represent the concentration of the analogue required to inhibit 50% of radiolabeled somatostatin binding and are indicative of binding affinity (lower value indicates higher affinity).
Table 2: Receptor Selectivity Profile
| Analogue | Primary Target(s) | Key Characteristics |
| Octreotide | SSTR2, SSTR5 | First-generation analogue with high affinity for SSTR2 and moderate affinity for SSTR5.[3] |
| Lanreotide | SSTR2, SSTR5 | First-generation analogue with a binding profile similar to Octreotide, primarily targeting SSTR2 and SSTR5.[3] |
| Pasireotide | SSTR1, SSTR2, SSTR3, SSTR5 | Second-generation, multi-receptor targeted analogue with high affinity for four of the five SSTR subtypes, notably the highest affinity for SSTR5.[1][4] |
Signaling Pathways
Upon binding of a somatostatin analogue, SSTRs activate several intracellular signaling cascades, leading to the inhibition of cell proliferation and hormone secretion. The primary mechanisms involve the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases.
SSTR2 Signaling Pathway
Caption: SSTR2 signaling cascade.
SSTR5 Signaling Pathway
Caption: SSTR5 signaling cascade.
Experimental Protocols
The characterization of somatostatin analogues relies on standardized in vitro assays to determine their binding and functional properties.
Receptor Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a somatostatin analogue for a specific SSTR subtype by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Receptor Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell lines stably expressing a single human SSTR subtype are cultured and harvested. The cells are then homogenized, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled somatostatin analogue (e.g., [¹²⁵I-Tyr¹¹]-SRIF-14) and varying concentrations of the unlabeled test analogue.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test analogue that inhibits 50% of the specific binding of the radioligand.
Functional Assay (cAMP Measurement)
This assay assesses the functional activity of a somatostatin analogue by measuring its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger in SSTR signaling.
Experimental Workflow:
Caption: cAMP Functional Assay Workflow.
Detailed Methodology:
-
Cell Culture: Cells expressing the SSTR of interest are seeded in multi-well plates.
-
Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels.
-
Treatment: The stimulated cells are then treated with various concentrations of the somatostatin analogue.
-
Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are plotted as cAMP concentration versus analogue concentration, and the EC50 value (the concentration of the analogue that produces 50% of the maximal inhibitory effect) is calculated.
Conclusion
The choice of a somatostatin analogue for research or therapeutic purposes depends critically on its receptor binding profile and functional activity. First-generation analogues like Octreotide and Lanreotide, with their high affinity for SSTR2, have been the cornerstone of NET treatment. The advent of second-generation, multi-receptor targeted analogues such as Pasireotide, with its broader affinity profile and high affinity for SSTR5, offers new therapeutic avenues, particularly for tumors that may not be responsive to SSTR2-selective agents. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the rational design of future therapies and for advancing our understanding of somatostatin receptor biology.
References
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Merkel Cell Carcinoma Pipeline Drugs Insights Report 2025: Key Therapeutic Developments, Breakthrough Drugs, and R&D Outlook by DelveInsight [barchart.com]
- 3. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Replicating Published Findings: A Comparative Guide to CTOP Peptide
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the CTOP peptide, a potent and selective μ-opioid receptor antagonist, with other alternatives. Supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to facilitate the replication of published findings.
CTOP Peptide: Performance and Comparison
The CTOP peptide ([D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2]) is a highly selective antagonist for the μ-opioid receptor (MOR). Its utility in research stems from its ability to specifically block the effects of μ-opioid agonists, thereby allowing for the elucidation of MOR-mediated signaling pathways and the characterization of novel opioid compounds.
Competitive Binding Affinity
A key performance indicator for a receptor antagonist is its binding affinity (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.
The table below compares the binding affinity of CTOP to other common μ-opioid receptor antagonists, naloxone and naltrexone. It is important to note that Ki values can vary between studies due to different experimental conditions. For the most accurate comparison, data from head-to-head studies under identical conditions are ideal.
| Antagonist | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| CTOP | [3H]DAMGO | Rat Brain | 0.96 | [1] |
| Naloxone | [3H]-Naloxone | Rat Brain | 1.07 | |
| Naloxone | Not Specified | Not Specified | 2.3 | [2] |
| Naltrexone | Not Specified | Not Specified | Not Specified in provided snippets |
Note: The provided search results did not contain a direct head-to-head comparison of the Ki values for CTOP and naloxone in the same study. The values presented are from different studies and should be interpreted with caution.
Experimental Protocols
To facilitate the replication of findings using CTOP, detailed protocols for key experiments are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of CTOP for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing μ-opioid receptors (e.g., CHO-MOR cells) or from brain tissue (e.g., rat brain).
-
Radioligand: [3H]DAMGO (a selective μ-opioid agonist).
-
CTOP peptide.
-
Naloxone (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membrane preparation, [3H]DAMGO, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).
-
CTOP Competition: Membrane preparation, [3H]DAMGO, and varying concentrations of CTOP.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]DAMGO binding against the logarithm of the CTOP concentration.
-
Determine the IC50 value (the concentration of CTOP that inhibits 50% of the specific [3H]DAMGO binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: [35S]GTPγS Binding
This assay measures the ability of CTOP to inhibit the activation of G-proteins by a μ-opioid agonist, providing a functional measure of its antagonist activity.
Materials:
-
Membrane preparation from cells expressing μ-opioid receptors.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
DAMGO (a selective μ-opioid agonist).
-
CTOP peptide.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the competitive binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Basal Binding: Membrane preparation, [35S]GTPγS, GDP, and assay buffer.
-
Agonist-Stimulated Binding: Membrane preparation, [35S]GTPγS, GDP, DAMGO, and assay buffer.
-
CTOP Antagonism: Membrane preparation, [35S]GTPγS, GDP, DAMGO, and varying concentrations of CTOP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding.
-
Plot the percentage of DAMGO-stimulated [35S]GTPγS binding against the logarithm of the CTOP concentration.
-
Determine the IC50 value of CTOP for the inhibition of agonist-stimulated G-protein activation.
-
Visualizing the Mechanisms
To better understand the experimental workflows and the underlying biological processes, the following diagrams are provided.
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Caption: Functional Antagonism ([35S]GTPγS) Assay Workflow.
References
Unveiling the Downstream Consequences of CTOP Blockade: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Western blot analysis with alternative methods for confirming the downstream effects of CTOP, a selective μ-opioid receptor antagonist. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these critical signaling pathways.
CTOP is a potent and selective antagonist of the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR) crucial in pain modulation, reward, and addiction. Blockade of MOR by CTOP is expected to antagonize the downstream signaling cascades typically initiated by MOR agonists like DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) or morphine. Key signaling pathways affected include the mitogen-activated protein kinase (MAPK) cascade, involving the phosphorylation of extracellular signal-regulated kinase (ERK), the cAMP response element-binding protein (CREB) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
Western blot analysis is a cornerstone technique for elucidating these changes by detecting specific proteins and their phosphorylation status in cell or tissue lysates. This guide will delve into the application of Western blot for assessing the impact of CTOP on p-ERK, p-CREB, and p-Akt levels and compare its performance with other established methodologies.
Comparative Analysis of Methodologies
Western blotting provides a semi-quantitative assessment of protein levels and their post-translational modifications, offering the advantage of visualizing the specific protein of interest by its molecular weight. However, for more precise quantification and higher throughput, other methods may be more suitable.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Western Blot | Size-based separation of proteins via gel electrophoresis followed by antibody-based detection on a membrane. | Provides information on protein size and specificity. Can detect multiple proteins on the same blot. | Semi-quantitative. Lower throughput and more labor-intensive. | Confirmation of protein expression and phosphorylation status. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Antibody-based capture and detection of a specific protein in a multi-well plate format. | Highly sensitive and quantitative. High-throughput capabilities. | Does not provide information on protein size. Susceptible to antibody cross-reactivity. | Quantification of total or phosphorylated protein levels in a large number of samples. |
| In-Cell Western (ICW) / On-Cell Western | A quantitative immunocytochemical assay performed in microplates, using fluorescently labeled antibodies. | High-throughput. Allows for multiplexing (e.g., simultaneous detection of total and phosphorylated protein). | Requires specialized imaging equipment. Cell permeability can be a factor. | Screening compounds for their effects on protein phosphorylation in a cellular context. |
| Reporter Gene Assays (e.g., Luciferase, β-galactosidase) | Measures the transcriptional activity of a specific signaling pathway by linking a responsive promoter element to a reporter gene. | Highly sensitive and amenable to high-throughput screening. Measures a functional downstream outcome. | Indirect measure of protein phosphorylation. Can be influenced by off-target effects. | Screening for agonists or antagonists of GPCRs by measuring downstream transcriptional activation (e.g., CRE-luciferase for CREB activity). |
| BRET/FRET-based Biosensors | Measures protein-protein interactions or conformational changes in real-time in living cells. | Provides dynamic information about signaling events. High sensitivity. | Requires generation of genetically encoded biosensors. Specialized equipment needed. | Studying the kinetics of GPCR activation and downstream effector engagement. |
Quantifying the Impact of CTOP with Western Blot Analysis
To illustrate the utility of Western blot in this context, we present hypothetical data representing the expected outcomes of an experiment investigating the effect of CTOP on DAMGO-induced phosphorylation of ERK, CREB, and Akt in a neuronal cell line expressing the μ-opioid receptor.
Table 1: Densitometric Analysis of Phospho-ERK1/2 Levels
| Treatment | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) |
| Vehicle Control | 1.00 ± 0.12 |
| DAMGO (1 µM) | 3.54 ± 0.45 |
| CTOP (1 µM) | 0.95 ± 0.10 |
| DAMGO (1 µM) + CTOP (1 µM) | 1.15 ± 0.18 |
Table 2: Densitometric Analysis of Phospho-CREB (Ser133) Levels
| Treatment | Fold Change in p-CREB / Total CREB (Mean ± SEM) |
| Vehicle Control | 1.00 ± 0.08 |
| DAMGO (1 µM) | 2.89 ± 0.31 |
| CTOP (1 µM) | 1.05 ± 0.09 |
| DAMGO (1 µM) + CTOP (1 µM) | 1.21 ± 0.15 |
Table 3: Densitometric Analysis of Phospho-Akt (Ser473) Levels
| Treatment | Fold Change in p-Akt / Total Akt (Mean ± SEM) |
| Vehicle Control | 1.00 ± 0.15 |
| DAMGO (1 µM) | 2.47 ± 0.28 |
| CTOP (1 µM) | 0.98 ± 0.11 |
| DAMGO (1 µM) + CTOP (1 µM) | 1.10 ± 0.14 |
Note: The data presented in these tables is illustrative and intended to demonstrate the expected results of Western blot analysis in this experimental context.
Visualizing the Signaling Pathways and Experimental Workflow
To further clarify the mechanisms and procedures involved, the following diagrams were generated using Graphviz.
Caption: μ-Opioid receptor downstream signaling pathways.
Caption: A typical workflow for Western blot analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the Western blot analysis of phosphorylated ERK, CREB, and Akt.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat cells with vehicle, agonist (e.g., 1 µM DAMGO), antagonist (e.g., 1 µM CTOP), or a combination for the desired time (e.g., 5-15 minutes for ERK phosphorylation).
-
Cell Lysis: Immediately after treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation: Dilute the protein lysates to the same concentration with lysis buffer and 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), phospho-CREB (Ser133), or phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total ERK, CREB, or Akt.
Protocol 3: Densitometric Analysis
-
Image Acquisition: Capture the chemiluminescent signals using an appropriate imaging system, ensuring that the signals are not saturated.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity (densitometry) for both the phosphorylated and total protein.
-
Normalization: For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal to correct for any variations in protein loading.
-
Data Presentation: Express the results as a fold change relative to the vehicle-treated control group.
By following these protocols and considering the comparative advantages of different techniques, researchers can effectively utilize Western blot analysis to confirm and quantify the downstream effects of CTOP blockade on μ-opioid receptor signaling. This approach provides valuable insights into the molecular mechanisms of opioid receptor function and the development of novel therapeutics.
Scatchard Analysis of CTOP Binding Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scatchard analysis and modern nonlinear regression methods for analyzing the binding of the selective μ-opioid receptor antagonist, CTOP. Experimental data, detailed protocols, and visual representations of key processes are included to facilitate a thorough understanding of these analytical approaches.
Quantitative Analysis of CTOP Binding to the μ-Opioid Receptor
The binding of CTOP to the μ-opioid receptor is characterized by a high affinity, as demonstrated in various radioligand binding studies. The key parameters derived from these studies are the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium, and the maximum number of binding sites (Bmax), which reflects the total concentration of receptors in the sample.
A lower Kd value indicates a higher binding affinity. Additionally, the inhibition constant (Ki) is often determined in competition binding assays to assess the affinity of an unlabeled ligand (like CTOP) by its ability to displace a radiolabeled ligand.
| Parameter | Value | Method | Source |
| Kd | 1.1 nM | Radioligand Binding ([³H]CTOP) | [1][2] |
| Bmax | 79.1 fmol/mg protein | Radioligand Binding ([³H]CTOP) | [1][2] |
| Ki | 0.96 nM | Competition Binding Assay |
Experimental Protocol: [³H]CTOP Competition Binding Assay
This protocol outlines a standard procedure for a competition binding assay to determine the affinity of a test compound for the μ-opioid receptor using [³H]CTOP as the radioligand.
Materials:
-
Membrane preparation from cells or tissues expressing the μ-opioid receptor.
-
[³H]CTOP (radiolabeled antagonist).
-
Unlabeled CTOP (for determining non-specific binding).
-
Test compounds (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and scintillation cocktail.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Incubation Setup: In triplicate, prepare tubes containing:
-
Total Binding: Membrane preparation and [³H]CTOP.
-
Non-specific Binding: Membrane preparation, [³H]CTOP, and a high concentration of unlabeled CTOP (e.g., 1 µM).
-
Competition: Membrane preparation, [³H]CTOP, and varying concentrations of the test compound.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Use nonlinear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparison of Data Analysis Methods: Scatchard Plot vs. Nonlinear Regression
The analysis of ligand binding data has evolved, with nonlinear regression now being the preferred method over the traditional Scatchard plot.
| Feature | Scatchard Analysis | Nonlinear Regression |
| Principle | Linear transformation of the binding isotherm (Bound/Free vs. Bound). | Direct fitting of the binding isotherm (Bound vs. Log[Ligand]) to a mathematical model. |
| Data Visualization | Can be visually intuitive for identifying a single class of binding sites. | Provides a direct visualization of the sigmoidal dose-response relationship. |
| Accuracy | Prone to distortion of experimental error, which can lead to inaccurate estimates of Kd and Bmax. | Provides more accurate and reliable estimates of binding parameters by appropriately weighting data points. |
| Assumptions | Assumes a single, non-cooperative binding site. Deviations from linearity can indicate multiple binding sites or cooperativity, but are difficult to analyze quantitatively. | Can readily accommodate more complex binding models, including multiple binding sites and cooperativity. |
| Modern Practice | Largely considered an outdated method for quantitative analysis due to its statistical limitations. | The standard and recommended method for analyzing ligand binding data. |
Visualizing the Methodologies
Scatchard Analysis Workflow
Caption: Workflow of Scatchard analysis for determining binding parameters.
Mu-Opioid Receptor Signaling Pathway
Caption: Antagonistic action of CTOP on the μ-opioid receptor signaling pathway.
References
Assessing the Antagonistic Potency of CTOP: A Comparative Guide to IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the antagonistic potency of CTOP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2), a highly selective μ-opioid receptor (MOR) antagonist. Through a detailed comparison with other relevant antagonists, this document offers valuable insights supported by experimental data and protocols to aid in research and drug development endeavors.
Comparative Analysis of Antagonistic Potency
The antagonistic potency of CTOP and other selected μ-opioid receptor antagonists is presented below. The data is primarily represented by the inhibition constant (Ki), a measure of the antagonist's binding affinity to the receptor. A lower Ki value indicates a higher binding affinity and, consequently, greater potency. While the half-maximal inhibitory concentration (IC50) is also a measure of potency, it is dependent on experimental conditions. The Ki value is a more absolute measure and can be related to the IC50 through the Cheng-Prusoff equation.
| Antagonist | Target Receptor | Ki (nM) | IC50 (nM) | Selectivity (μ vs. δ) |
| CTOP | μ-opioid | 0.96 | Not directly reported, but expected to be in the low nanomolar range | >10,000-fold |
| Naloxone | Non-selective opioid | ~1.1 - 2.5 | Varies with experimental conditions | Lower selectivity |
| Naltrexone | Non-selective opioid | ~0.11 - 0.34 | Varies with experimental conditions | Lower selectivity |
| Nalmefene | Non-selective opioid | ~0.3 | Varies with experimental conditions | Lower selectivity |
Note on IC50 Values: Experimentally determined IC50 values for CTOP are not consistently reported in publicly available literature. However, its low nanomolar Ki value suggests a correspondingly low IC50 value, indicative of high potency. The IC50 values for other antagonists vary depending on the specific assay conditions, including the concentration of the competing agonist.
Experimental Protocols
The determination of the antagonistic potency of compounds like CTOP is typically performed using in vitro radioligand binding assays. Below are detailed methodologies for conducting such experiments.
Protocol 1: Competitive Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of an unlabeled antagonist (e.g., CTOP) by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, selective μ-opioid receptor radioligand such as [³H]-DAMGO (agonist) or [³H]-Diprenorphine (antagonist).
-
Unlabeled Antagonist: CTOP and other comparator antagonists (Naloxone, Naltrexone, Nalmefene).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the μ-opioid receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled antagonist (CTOP or comparators).
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Workflows
To better understand the context of CTOP's mechanism of action and the experimental procedures for its characterization, the following diagrams are provided.
Caption: Mu-opioid receptor signaling pathway and the antagonistic action of CTOP.
Caption: Experimental workflow for determining the IC50 and Ki of CTOP.
Comparative Analysis of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide (CTOP) for Mu-Opioid Receptor Research
This guide provides a comparative analysis of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, commonly known as CTOP, a potent and selective antagonist for the mu (μ)-opioid receptor. Designed for researchers, scientists, and drug development professionals, this document outlines control experiments, compares CTOP with alternative antagonists, and provides detailed experimental protocols and supporting data for studying its effects.
Introduction to CTOP
CTOP is a cyclic peptide that acts as a highly potent and selective competitive antagonist of the μ-opioid receptor (MOR)[1][2][3]. Its selectivity makes it a valuable tool for distinguishing the pharmacological effects mediated by the μ-opioid receptor from those of the delta (δ) and kappa (κ) opioid receptors.
Alternatives to CTOP
A primary alternative to CTOP for antagonizing the μ-opioid receptor is Naloxone . Naloxone is a non-selective opioid receptor antagonist, meaning it blocks not only the μ-opioid receptor but also the κ- and δ-opioid receptors, albeit with a higher affinity for the μ-opioid receptor[4][5]. Another common antagonist is Naltrexone , which is structurally similar to naloxone but has a longer duration of action.
For positive control experiments, the selective μ-opioid receptor agonist [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO) is widely used[6][7].
Quantitative Data Comparison
The following table summarizes the binding affinities and potencies of CTOP and its alternatives at the μ-opioid receptor.
| Compound | Receptor Target | Assay Type | Parameter | Value |
| CTOP | μ-opioid | Radioligand Binding | Kᵢ | 0.96 nM[1] |
| Naloxone | μ-opioid | Radioligand Binding | Kᵢ | ~1-2 nM |
| DAMGO | μ-opioid | cAMP Assay | EC₅₀ | 1.5 nM[6] |
| DAMGO | [³⁵S]GTPγS Binding | EC₅₀ | 28 nM[2], 45 nM | |
| DAMGO | Radioligand Binding | K𝘥 | 3.46 nM[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the μ-opioid receptor signaling pathway and the general workflows for key experimental assays used to characterize the effects of compounds like CTOP.
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflows for μ-opioid receptor antagonist characterization.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the μ-opioid receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human μ-opioid receptor.
-
Radioligand: [³H]DAMGO (specific activity ~30-60 Ci/mmol).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (CTOP) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]DAMGO (final concentration ~1 nM), and 50 µL of either buffer (for total binding), 10 µM naloxone (for non-specific binding), or the test compound (CTOP) at various concentrations.
-
Add 50 µL of cell membrane suspension (20-50 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of an antagonist to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
HEK293 or CHO cells stably expressing the human μ-opioid receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Forskolin (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor).
-
Agonist: DAMGO.
-
Antagonist: CTOP.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 30 minutes at 37°C.
-
Add varying concentrations of the antagonist (CTOP) and incubate for 15-30 minutes.
-
Add a fixed concentration of agonist (DAMGO, typically at its EC₈₀) and a fixed concentration of forskolin (e.g., 1 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated μ-opioid receptor.
Materials:
-
Cells stably co-expressing the human μ-opioid receptor fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). Several commercial systems are available (e.g., PathHunter®).
-
Cell culture medium.
-
Agonist: DAMGO.
-
Antagonist: CTOP.
-
Assay buffer.
-
Substrate for the reporter enzyme.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of CTOP for 15-30 minutes.
-
Add a fixed concentration of DAMGO (typically at its EC₈₀).
-
Incubate for 60-90 minutes at 37°C.
-
Add the substrate for the reporter enzyme according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence or fluorescence signal.
-
Plot the signal against the antagonist concentration to determine the IC₅₀ value.
Control Experiments
-
Positive Control (Agonist): DAMGO should be used to confirm receptor functionality. In a cAMP assay, DAMGO should decrease forskolin-stimulated cAMP levels. In a β-arrestin assay, DAMGO should induce β-arrestin recruitment.
-
Positive Control (Antagonist): A well-characterized antagonist like naloxone can be run in parallel with CTOP to compare potencies.
-
Negative Control (Vehicle): The vehicle used to dissolve the test compounds (e.g., DMSO, water) should be tested alone to ensure it has no effect on the assay.
-
Negative Control (Untransfected Cells): Using the parental cell line that does not express the μ-opioid receptor can confirm that the observed effects are receptor-specific.
By utilizing the information and protocols in this guide, researchers can effectively design and execute experiments to investigate the pharmacological effects of CTOP and other μ-opioid receptor modulators.
References
- 1. CTOP | μ Opioid Receptors | Tocris Bioscience [tocris.com]
- 2. Down-regulation of mu-opioid receptor by full but not partial agonists is independent of G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radioligand-binding studies [bio-protocol.org]
- 5. Naloxone - Wikipedia [en.wikipedia.org]
- 6. In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide, a complex cyclic peptide. Adherence to these guidelines is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide. The SDS provides detailed information regarding the compound's physical and chemical properties, potential hazards, and specific handling instructions. In the absence of a specific SDS, a conservative approach should be adopted, treating the compound as potentially hazardous.
Personal Protective Equipment (PPE) is mandatory when handling this compound. Minimum required PPE includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Waste Characterization: The First Step in Disposal
The initial and most crucial step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. This determination must be made before any disposal action is taken.
Key considerations for waste characterization include:
-
Toxicity: Does the compound exhibit any known toxic properties?
-
Reactivity: Is the compound known to be unstable or to react violently with other substances?
-
Corrosivity: Does the compound have a high or low pH?
-
Ignitability: Is the compound flammable?
If the waste material exhibits any of these characteristics, it must be managed as hazardous waste. It is important to note that mixing a non-hazardous substance with a hazardous one results in the entire mixture being classified as hazardous waste.
Disposal Procedures for Non-Hazardous Waste
If, after a thorough evaluation, Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide is determined to be non-hazardous, the following general disposal guidelines may be applicable. However, these are subject to local regulations and institutional policies.
Solid Waste Disposal:
-
Non-hazardous solid chemical waste should be collected in a clearly labeled, sealed, and non-leaking container.[1]
-
The container should be marked as "non-hazardous" with the chemical name clearly visible.[1]
-
To prevent accidental handling by custodial staff, do not dispose of chemical containers in regular laboratory trash cans.[2] Some institutions may permit direct disposal in an external dumpster.[2]
Liquid Waste Disposal:
-
Aqueous solutions of non-hazardous, water-miscible compounds may be suitable for drain disposal if the pH is between 6.0 and 9.0.[1]
-
Dilution with copious amounts of water is typically required during drain disposal.
-
Never dispose of flammable liquids down the drain, even if they are water-soluble.[1]
-
It is crucial to verify that this practice is permitted by your local wastewater treatment authority and institutional Environmental Health and Safety (EH&S) department.
Disposal of Empty Containers
Empty containers that previously held Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide must be managed properly to be considered non-hazardous.
-
A container is considered "RCRA empty" when no more than one inch of residue remains on the bottom of the container, or no more than 3% by weight of the total capacity of the container remains.
-
If the container held a substance that is classified as acutely hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Before disposing of an empty container in the regular trash, the label must be defaced or removed to indicate that it no longer contains a chemical.[2]
Quantitative Data Summary for Disposal Considerations
| Parameter | Guideline | Citation |
| Liquid Waste pH for Drain Disposal | 6.0 - 9.0 | [1] |
| "RCRA Empty" Container Residue | ≤ 1 inch or ≤ 3% by weight | |
| Acutely Hazardous Waste Container Rinsing | Triple-rinsed |
Experimental Protocol: Waste Neutralization (if applicable)
If the waste solution of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide is determined to be corrosive (acidic or basic) but otherwise non-hazardous, elementary neutralization can be performed.
Materials:
-
Waste solution
-
Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic solutions, dilute hydrochloric acid for basic solutions)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Place the container with the waste solution on a stir plate in a chemical fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the neutralizing agent in small increments.
-
Monitor the pH of the solution continuously.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal (typically 6.0-9.0).[1]
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, provided it meets all other criteria for non-hazardous liquid waste disposal.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
